Technical Documentation Center

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid
  • CAS: 874834-22-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid (CAS 874834-22-7)

A Note to the Researcher: Comprehensive, publicly accessible data on 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid is currently limited. This guide synthesizes available information from commercial suppliers and provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Researcher: Comprehensive, publicly accessible data on 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid is currently limited. This guide synthesizes available information from commercial suppliers and provides a foundational understanding based on the properties of its constituent chemical motifs: the benzo[c][1][2][3]thiadiazole and benzoic acid moieties. The experimental protocols and in-depth analyses that follow are predictive, based on established chemical principles and common practices in medicinal chemistry for compounds of this class. As new research emerges, this guide will be updated to reflect the latest findings.

Introduction and Molecular Overview

4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid is a heterocyclic compound featuring a benzothiadiazole core linked via a methoxy bridge to a benzoic acid group. The unique electronic properties of the benzothiadiazole ring system, coupled with the versatile functionality of the carboxylic acid, suggest its potential as a valuable scaffold in drug discovery and materials science.

The benzo[c][1][2][3]thiadiazole (BTD) moiety is a well-known electron-accepting unit, often utilized in the design of donor-acceptor chromophores for applications in organic electronics. In a medicinal chemistry context, the thiadiazole ring and its fused derivatives are present in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties. The benzoic acid group provides a handle for forming salts or esters, which can modulate the pharmacokinetic properties of a drug candidate, and it can also participate in key hydrogen bonding interactions with biological targets.

Molecular Structure:

Caption: Chemical structure of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid is presented in the table below. It is important to note that experimental data for properties such as melting point and solubility are not currently available in the public domain and would need to be determined empirically.

PropertyValueSource
CAS Number 874834-22-7Commercial Suppliers
Molecular Formula C₁₄H₁₀N₂O₃S[1]
Molecular Weight 286.31 g/mol
Appearance Solid (predicted)[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
InChI Key XMIGBCQVLDLCFO-UHFFFAOYSA-N[1]

Synthesis and Purification

While a specific, published synthetic protocol for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid is not available, a plausible retro-synthetic analysis suggests a convergent synthesis approach. The following proposed synthesis is based on well-established organic chemistry reactions.

Proposed Retro-synthetic Analysis:

retrosynthesis target 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid ester Methyl 4-(benzo[c]thiadiazol-5-ylmethoxy)benzoate target->ester <-- hydrolysis Ester Hydrolysis reagents1 Methyl 4-hydroxybenzoate + 5-(Bromomethyl)benzo[c]thiadiazole ester->reagents1 <-- williamson Williamson Ether Synthesis

Caption: Proposed retro-synthetic pathway for the target molecule.

Experimental Protocol (Proposed):

This protocol is a hypothetical, step-by-step methodology based on standard organic synthesis techniques.

Step 1: Synthesis of Methyl 4-(benzo[c]thiadiazol-5-ylmethoxy)benzoate

  • Rationale: This step involves a Williamson ether synthesis to couple the two key fragments. The use of a methyl ester of benzoic acid protects the carboxylic acid functionality during this step.

  • Procedure:

    • To a solution of methyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.

    • Add a solution of 5-(bromomethyl)benzo[c]thiadiazole (1.0 eq) in the same solvent dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield methyl 4-(benzo[c]thiadiazol-5-ylmethoxy)benzoate.

Step 2: Hydrolysis to 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid

  • Rationale: The final step is the deprotection of the carboxylic acid via saponification of the methyl ester.

  • Procedure:

    • Dissolve the methyl ester from the previous step in a mixture of tetrahydrofuran (THF) and methanol.

    • Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq).

    • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

    • Remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and acidify with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford the final compound, 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid.

Analytical Characterization (Predicted)

The following are the expected spectroscopic signatures for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • A singlet for the methylene protons (-CH₂-) of the methoxy bridge.

    • A set of doublets for the aromatic protons on the benzoic acid ring.

    • A set of signals (doublet, doublet of doublets, and singlet) for the aromatic protons on the benzothiadiazole ring.

    • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the methylene carbon.

    • Multiple signals in the aromatic region for the carbons of the two ring systems.

    • A signal for the carboxylic acid carbon.

Infrared (IR) Spectroscopy:

  • A broad O-H stretching band for the carboxylic acid.

  • C-H stretching bands for the aromatic and methylene groups.

  • A strong C=O stretching band for the carboxylic acid.

  • C=C and C=N stretching bands for the aromatic and heterocyclic rings.

  • C-O stretching bands for the ether linkage.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (286.31 g/mol ).

  • Characteristic fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the ether linkage.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid, its structural motifs suggest several potential areas of investigation for drug development professionals.

Workflow for Biological Evaluation:

biological_evaluation cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_optimization Lead Optimization kinase_assay Kinase Inhibition Assays target_identification Target Identification and Validation kinase_assay->target_identification antiproliferative_assay Antiproliferative Assays (e.g., MTT, SRB) cell_cycle_analysis Cell Cycle Analysis antiproliferative_assay->cell_cycle_analysis apoptosis_assays Apoptosis Assays antiproliferative_assay->apoptosis_assays anti_inflammatory_assay Anti-inflammatory Assays (e.g., COX, LOX inhibition) anti_inflammatory_assay->target_identification signaling_pathway Signaling Pathway Analysis target_identification->signaling_pathway sar_studies Structure-Activity Relationship (SAR) Studies signaling_pathway->sar_studies admet_profiling ADMET Profiling sar_studies->admet_profiling

Caption: A potential workflow for the biological evaluation of the title compound.

  • Kinase Inhibition: Many thiadiazole derivatives have been identified as potent kinase inhibitors. The subject compound could be screened against a panel of kinases to identify potential targets for cancer or inflammatory diseases.

  • Anticancer Activity: The antiproliferative activity of this compound could be evaluated against a panel of cancer cell lines. The benzothiadiazole moiety is known to be present in some anticancer agents.

  • Anti-inflammatory Properties: The structural features suggest potential anti-inflammatory activity, which could be investigated through assays for the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Conclusion and Future Directions

4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid represents an under-explored molecule with significant potential in both medicinal chemistry and materials science. The immediate need is for the scientific community to synthesize and thoroughly characterize this compound. The publication of its detailed synthesis, physical properties, and spectroscopic data would be a crucial first step. Following this, a systematic biological evaluation is warranted to uncover its potential therapeutic applications. The predictive information and proposed experimental workflows in this guide provide a solid framework for initiating such research endeavors.

References

Currently, there are no specific scientific publications detailing the properties and synthesis of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid. The information provided is based on data from chemical suppliers and established chemical principles.

  • NextSDS. 4-(Benzo[c][1][2][3]thiadiazol-5-ylMethoxy)benzoic acid — Chemical Substance Information. [Link]

Sources

Exploratory

Electrochemical Properties of Benzo[c]thiadiazole Compounds: A Technical Guide to Orbital Tuning and Measurement

Executive Summary Benzo[c][1,2,5]thiadiazole (often abbreviated as BTD or 2,1,3-benzothiadiazole) is a highly privileged, electron-deficient heterocycle utilized extensively in the design of organic semiconductors, photo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzo[c][1,2,5]thiadiazole (often abbreviated as BTD or 2,1,3-benzothiadiazole) is a highly privileged, electron-deficient heterocycle utilized extensively in the design of organic semiconductors, photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs). Its strong electron-accepting nature makes it an ideal building block for donor-acceptor (D-A) conjugated systems. This technical whitepaper explores the fundamental electrochemical properties of BTD compounds, detailing the mechanistic rationale behind their orbital architecture, the standardized methodologies for empirical measurement, and the structural tuning strategies used to modulate their redox potentials.

Mechanistic Foundations: The Electronic Architecture of BTD

The utility of BTD as an n-type (electron-accepting) unit stems from the synergistic electron-withdrawing effects of its two imine-like nitrogen atoms and its highly polarizable sulfur atom. In D-A or Donor-Acceptor-Donor (D-A-D) architectures, this creates a distinct spatial separation of frontier molecular orbitals.

Density Functional Theory (DFT) calculations, supported by empirical electrochemical data, demonstrate that the Highest Occupied Molecular Orbital (HOMO) is typically delocalized across the electron-rich donor units (e.g., thiophene, anthracene)[1][2]. In stark contrast, the Lowest Unoccupied Molecular Orbital (LUMO) remains highly localized on the BTD moiety[1][2]. This orbital segregation facilitates efficient intramolecular charge transfer (ICT) and allows researchers to independently tune the oxidation and reduction potentials of the molecule.

DAD_Structure Donor Donor Unit (e.g., Thiophene) HOMO HOMO Level (Delocalized / Donor-centric) Donor->HOMO Dictates Oxidation Acceptor Acceptor Unit (Benzo[c]thiadiazole) LUMO LUMO Level (Localized on BTD) Acceptor->LUMO Dictates Reduction CT Intramolecular Charge Transfer (ICT) HOMO->CT Photoexcitation LUMO->CT Electron Relaxation

Fig 1. Orbital localization and intramolecular charge transfer in BTD-based systems.

Standardized Electrochemical Profiling: Cyclic Voltammetry (CV)

To translate theoretical orbital energies into empirical data, Cyclic Voltammetry (CV) serves as the industry standard. The following protocol outlines a self-validating workflow for determining the HOMO and LUMO energy levels of BTD derivatives, emphasizing the causality behind each experimental choice.

Step-by-Step CV Methodology
  • Electrolyte Preparation : Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium tetrafluoroborate (TBABF₄) in an anhydrous solvent such as dichloromethane (DCM) or acetonitrile[3].

    • Causality: The supporting electrolyte provides necessary ionic conductivity while remaining electrochemically inert within the wide potential window required to observe BTD's deep redox events.

  • Analyte Introduction : Dissolve the BTD sample in the electrolyte solution to a concentration of 1 mM[3].

  • Deoxygenation (Critical Step) : Purge the analyte solution with an inert gas (Argon or Nitrogen) for a minimum of 5–10 minutes[3].

    • Causality: Dissolved oxygen undergoes reduction to superoxide at potentials that heavily overlap with the LUMO reduction peak of BTD compounds. Failure to deoxygenate will obscure the onset reduction potential ( Ered​ ), leading to inaccurate LUMO calculations.

  • Electrochemical Cell Setup : Assemble a three-electrode cell utilizing a Glassy Carbon (GC) or Platinum (Pt) working electrode, a Pt wire counter electrode, and an Ag/AgCl or Ag/Ag⁺ reference electrode[2][3].

  • Measurement : Sweep the potential at a controlled scan rate (typically 50–100 mV/s) across both anodic and cathodic ranges. BTD derivatives generally exhibit well-defined, one-electron reductions characteristic of strong electron acceptors[3].

  • Internal Calibration : Following the initial scan, spike the solution with a small amount of ferrocene (Fc) and record a new voltammogram[3].

    • Causality: Pseudoreference electrodes (like Ag/Ag wire) are highly susceptible to potential drift depending on the solvent environment. The Fc/Fc⁺ redox couple provides a reliable, solvent-independent internal standard, ensuring that the calculated vacuum energy levels are absolute and reproducible.

  • Data Analysis & Energy Level Calculation : Extract the onset oxidation ( Eox​ ) and reduction ( Ered​ ) potentials relative to the Fc/Fc⁺ standard. Calculate the energy levels using the established empirical formulas[3]:

    • EHOMO​(eV)=−[Eox​(vsFc/Fc+)+4.8]

    • ELUMO​(eV)=−[Ered​(vsFc/Fc+)+4.8]

CV_Workflow Prep 1. Electrolyte Prep (0.1 M TBAPF6 in DCM/MeCN) Deox 2. Deoxygenation (Ar/N2 Purge, 5-10 min) Prep->Deox Scan 3. CV Scanning (WE: Pt/GC, RE: Ag/AgCl) Deox->Scan Calib 4. Internal Calibration (Add Ferrocene Fc/Fc+) Scan->Calib Calc 5. Energy Level Calc (EHOMO = -[Eox + 4.8] eV) Calib->Calc

Fig 2. Standardized cyclic voltammetry workflow for determining BTD energy levels.

Structural Tuning and Electrochemical Response

The true power of the BTD scaffold lies in its synthetic tractability, allowing researchers to fine-tune its electrochemical properties for specific applications.

Donor-Acceptor Ratios

In D-A-D conjugated materials, altering the ratio of donor units (e.g., thiophene) to the BTD acceptor directly impacts the electrochemical bandgap. As the donor content increases relative to the acceptor, the HOMO level rises (becomes less negative) due to the higher density of electron-donating moieties, which reduces the oxidation onset[2]. Conversely, the LUMO level remains relatively static, as it is primarily dictated by the number and nature of the BTD acceptor moieties[2].

Fluorination

The introduction of fluorine substituents onto the benzothiadiazole core (e.g., difluorobenzo[c][1,2,5]thiadiazole, DFBT) is a common strategy in OPV and DSSC design. Fluorine exerts a strong inductive electron-withdrawing effect, which lowers both the HOMO and LUMO energy levels[4]. This deepening of the HOMO level is particularly valuable in organic photovoltaics, as it directly correlates with an increased open-circuit voltage ( Voc​ ) in the resulting devices.

Oxidation of the Thiadiazole Ring

To push the electron-accepting capabilities of BTD even further, researchers have synthesized π -extended thiadiazole oxides (S(IV)) and dioxides (S(VI)). The replacement of the standard sulfur atom with a phosphoryl-like group or the direct oxidation of the sulfur affords materials with dramatically improved electron-acceptor characteristics[5]. Electrochemical studies reveal that these thiadiazole dioxide heterocycles possess highly favorable reduction features, achieving reduction potentials as low as -0.7 V vs Fc/Fc⁺, making them exceptional building blocks for n-type organic materials[5].

Comparative Electrochemical Data

The following table synthesizes quantitative electrochemical data from various BTD derivatives, highlighting how structural modifications influence frontier orbital energies.

Compound / ArchitectureModification / FeatureHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)Reference
Compound 2c Small molecule BTD donor-5.24-3.491.75[1]
PPADTBTDI-8 Anthracene-BTD copolymer-5.50-3.561.66[6]
4T1B (D-A-D) High Thiophene:BTD ratio~ -5.20~ -3.201.95 – 2.03[2]
Thiadiazole dioxide S(VI) Oxidation stateN/ADeepened ( Ered​ = -0.7V)N/A[5]

Conclusion

The electrochemical profiling of benzo[c]thiadiazole compounds reveals a highly adaptable platform for organic electronics. By understanding the localized nature of its LUMO and employing rigorous, internally calibrated cyclic voltammetry, researchers can accurately map the energy landscape of these molecules. Furthermore, through strategic structural tuning—such as adjusting D/A ratios, fluorination, or sulfur oxidation—the redox potentials of BTD derivatives can be precisely engineered to meet the stringent energetic requirements of next-generation optoelectronic devices.

Sources

Foundational

A Theoretical Investigation of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid: A Computational Guide for Drug Discovery and Materials Science

A Theoretical Investigation of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid: A Computational Guide for Drug Discovery and Materials Science Abstract This technical guide provides a comprehensive theoretical fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Theoretical Investigation of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid: A Computational Guide for Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid, a molecule of significant interest at the intersection of medicinal chemistry and materials science. By leveraging computational methodologies, we can elucidate its electronic structure, predict its physicochemical properties, and explore its potential as a therapeutic agent or functional material. This document is intended for researchers, scientists, and drug development professionals seeking to apply theoretical chemistry to accelerate their research and development efforts. We will delve into the rationale behind selecting specific computational methods, provide detailed protocols for their implementation, and discuss the interpretation of the resulting data in the context of real-world applications.

Introduction: The Scientific Imperative

4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid is a bifunctional molecule incorporating the electron-withdrawing benzothiadiazole moiety and the versatile benzoic acid group. The benzothiadiazole core is a well-established building block in organic electronics and photophysics due to its unique electronic properties.[2][4] Conversely, the benzoic acid group is a common pharmacophore and a key component in the development of metal-organic frameworks (MOFs).[5] The synergy of these two functional groups within a single molecular entity presents a compelling case for in-depth theoretical investigation.

Recent advancements in computational chemistry, particularly in Density Functional Theory (DFT) and associated methods, allow for the accurate prediction of molecular properties, obviating the need for time-consuming and resource-intensive empirical studies in the initial stages of research.[6][7] This guide will provide a roadmap for conducting a thorough theoretical analysis of the title compound, with the goal of predicting its behavior and guiding its experimental realization.

Foundational Theoretical Concepts

A robust theoretical study of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid necessitates a multi-pronged computational approach. The following sections will detail the key theoretical methods and the rationale for their application.

Density Functional Theory (DFT) for Ground State Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost.

Core Principles:

  • Electron Density: DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density.

  • Functionals: The exact form of the functional that connects electron density to energy is unknown and must be approximated. The choice of functional is critical for obtaining accurate results.

Experimental Protocol: Ground State Geometry Optimization and Electronic Structure Calculation

  • Molecular Structure Input: Construct the 3D structure of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid using a molecular modeling software (e.g., Avogadro, GaussView).

  • Computational Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Method Selection:

    • Functional: For general-purpose geometry optimization and electronic structure calculations of organic molecules, the B3LYP functional is a reliable starting point.[6][8] For more accurate electronic properties, especially those related to charge transfer, range-separated functionals like CAM-B3LYP or ωB97XD are recommended.[1][3]

    • Basis Set: A Pople-style basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational efficiency for molecules of this size.

  • Calculation Keywords:

    • Opt: To perform a geometry optimization.

    • Freq: To calculate vibrational frequencies and confirm the optimized structure is a true minimum (no imaginary frequencies).

    • Pop=NPA: To perform Natural Population Analysis for charge distribution.

  • Solvation Model: To simulate the molecule in a specific solvent (e.g., water for biological applications, toluene for organic electronics), employ a continuum solvation model like the Polarizable Continuum Model (PCM).[8]

  • Execution and Analysis: Run the calculation and analyze the output file for optimized coordinates, electronic energies, orbital energies (HOMO-LUMO), and atomic charges.

Diagram: DFT Workflow for Ground State Properties

DFT_Workflow A 1. Build Initial Molecular Structure B 2. Select DFT Functional & Basis Set A->B Define Model C 3. Geometry Optimization (Opt) B->C Run Calculation D 4. Frequency Calculation (Freq) C->D Verify Minimum E 5. Analyze Ground State Properties D->E Extract Data

Caption: A streamlined workflow for DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical properties of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid, such as its UV-Vis absorption spectrum, we must investigate its electronic excited states. TD-DFT is a widely used method for this purpose.[1][3]

Core Principles:

  • Excitation Energies: TD-DFT calculates the energies of electronic transitions from the ground state to various excited states.

  • Oscillator Strengths: This property determines the intensity of a given electronic transition and is directly related to the absorbance in a UV-Vis spectrum.

Experimental Protocol: UV-Vis Spectrum Simulation

  • Prerequisite: A fully optimized ground-state geometry from a DFT calculation.

  • Method Selection:

    • Functional: Range-separated functionals like CAM-B3LYP are often superior to standard hybrid functionals for describing charge-transfer excitations, which are common in donor-acceptor molecules like the one .[1][3]

    • Basis Set: The same basis set used for the ground-state optimization should be employed.

  • Calculation Keywords:

    • TD(NStates=20): To calculate the first 20 singlet excited states. The number of states can be adjusted as needed.

  • Execution and Analysis:

    • The output will provide the excitation energies (in eV or nm) and oscillator strengths for each transition.

    • The simulated spectrum can be plotted as absorbance versus wavelength using a Gaussian broadening of the calculated transitions.

Key Theoretical Descriptors and Their Interpretation

The output of these computational studies provides a wealth of data. The following are key descriptors and their significance in the context of drug discovery and materials science.

Descriptor Significance Potential Applications
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and electronic excitability. A smaller gap generally implies a more reactive molecule that is more easily excited.Drug Discovery: Can correlate with reactivity and metabolic stability. Materials Science: A key parameter for tuning the electronic and optical properties of organic semiconductors.[2]
Molecular Electrostatic Potential (MEP) The MEP map provides a visual representation of the charge distribution around a molecule. Red regions indicate areas of high electron density (electronegative), while blue regions indicate areas of low electron density (electropositive).Drug Discovery: Helps identify potential sites for non-covalent interactions with biological targets (e.g., hydrogen bonding, electrostatic interactions).
Gas Phase Acidity The gas-phase acidity (deprotonation energy) of the carboxylic acid group can be calculated to understand its propensity to act as a proton donor.Drug Discovery: Influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.[6]
Reorganization Energy This parameter quantifies the geometric relaxation energy upon a change in the charge state of a molecule. It is a critical factor in determining charge transport efficiency in organic materials.Materials Science: A lower reorganization energy is desirable for efficient charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2]
Dipole Moment The dipole moment is a measure of the overall polarity of a molecule.Drug Discovery: Affects solubility and the ability to cross biological membranes. Materials Science: Influences molecular packing in the solid state and the bulk electrical properties of a material.

Potential Applications and Further Theoretical Investigations

The theoretical framework outlined above provides a solid foundation for exploring the potential of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid in various applications.

As a Potential SHP2 Inhibitor

The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a validated target in cancer therapy.[9] Benzothiadiazole derivatives have been identified as a promising class of SHP2 inhibitors.[9]

Further Theoretical Studies:

  • Molecular Docking: To predict the binding mode and affinity of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid to the active site of SHP2.

  • Molecular Dynamics (MD) Simulations: To assess the stability of the protein-ligand complex and to calculate binding free energies.

Diagram: Drug Discovery Workflow

Drug_Discovery_Workflow A Target Identification (e.g., SHP2) B Virtual Screening & Molecular Docking A->B C DFT Analysis of Lead Compound B->C D MD Simulations of Protein-Ligand Complex C->D E Synthesis & In Vitro Assays D->E

Caption: A computational workflow for drug discovery.

As a Building Block for Functional Materials

The combination of the electron-deficient benzothiadiazole core and the carboxylic acid linker makes this molecule an excellent candidate for the construction of Metal-Organic Frameworks (MOFs) and other functional materials.[5]

Further Theoretical Studies:

  • Periodic DFT Calculations: To model the electronic band structure and properties of the resulting MOFs.

  • Machine Learning: To accelerate the discovery of new benzothiadiazole derivatives with tailored photophysical properties by training models on existing computational and experimental data.[10]

Conclusion

The theoretical study of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid offers a powerful and efficient means to predict its properties and guide its application in drug discovery and materials science. By employing a combination of DFT, TD-DFT, and more advanced computational techniques, researchers can gain deep insights into the behavior of this promising molecule, ultimately accelerating the pace of innovation. This guide provides a starting point for such investigations, emphasizing the importance of a methodologically sound and theoretically grounded approach.

References

  • M. R. G. A. H. T. a. M. J. F. T. D. D. F. T. A. o. U. A. o. B. A. D. The Journal of Physical Chemistry A, 2012. [Link]

  • Y. L. e. a. Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study. PMC, 2022. [Link]

  • F. Méndez and M. D. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI, 2020. [Link]

  • A theoretical investigation of benzothiadiazole derivatives for high efficiency OLEDs. ResearchGate. [Link]

  • Time-dependent density functional theory assessment of UV absorption of benzoic acid derivatives. PubMed, 2012. [Link]

  • A. F. K. e. a. DFT Study of Intermolecular Proton Exchange with Some Derivatives of Benzoic Acids. 2023. [Link]

  • J. C. e. a. Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties. PMC, 2024. [Link]

  • Density functional theory study of benzoic acid decarboxylation. Academia.edu. [Link]

  • P. L. e. a. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. MDPI, 2021. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate, 2022. [Link]

  • Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. PubMed, 2017. [Link]

Sources

Exploratory

Molecular Architecture and Synthetic Utility of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic Acid: An In-Depth Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper & Methodological Guide Executive Summary 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid is a highly specializ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid is a highly specialized, bifunctional molecular building block. It bridges the gap between medicinal chemistry and organic optoelectronics by combining a highly electron-deficient benzo[c]thiadiazole (BTD) core with a synthetically versatile benzoic acid handle, connected via a conformationally flexible methylene ether linkage.

This guide provides an authoritative analysis of its structural properties, a self-validating synthetic methodology, and its critical applications—most notably as a core pharmacophore in the development of chemokine receptor (MCP-1/MIP-1α) antagonists for inflammatory diseases .

Structural and Electronic Profiling

The utility of this molecule stems from its tripartite architecture, where each moiety serves a distinct mechanistic or synthetic purpose:

The Benzo[c]thiadiazole (BTD) Core: The fusion of a benzene ring with a 1,2,5-thiadiazole ring creates a highly polarized, electron-deficient π -system. The imine-like nitrogens drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) [2]. In medicinal chemistry, this electron deficiency allows the BTD ring to engage in strong π

π stacking and multipolar interactions with electron-rich amino acid residues in G-protein coupled receptor (GPCR) binding pockets.
  • The Methylene Ether Linkage (-CH₂-O-): Unlike rigid biaryl linkages, the ether oxygen introduces a ~115° bond angle and significant rotational degrees of freedom. This "kink" is critical for conformational adaptation, allowing the bulky BTD group to navigate and anchor into deep, allosteric receptor sites.

  • The Benzoic Acid Handle: The carboxylic acid serves as the primary functionalization site. It is readily activated for amide coupling with cyclic amines (e.g., pyrrolidines, piperidines) to generate active pharmaceutical ingredients (APIs) or conjugated to polymer backbones for materials science applications.

  • Synthetic Methodology: A Self-Validating Protocol

    The synthesis of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid is achieved via a two-step sequence: a Williamson etherification followed by mild saponification. The protocol below is designed to maximize yield while preventing the degradation of the base-sensitive BTD ring.

    Step 1: Williamson Etherification (Protection Strategy)
    • Reagents: 5-(Bromomethyl)benzo[c]thiadiazole (1.0 eq), Methyl 4-hydroxybenzoate (1.1 eq), K₂CO₃ (2.0 eq), Anhydrous DMF.

    • Procedure:

      • Dissolve Methyl 4-hydroxybenzoate in anhydrous DMF under an inert N₂ atmosphere.

      • Add finely powdered K₂CO₃.

        • Causality: K₂CO₃ is a mild base that efficiently deprotonates the phenol (pKₐ ~10) to form a highly nucleophilic phenoxide. It is specifically chosen over stronger bases (like NaH) to prevent unwanted hydrolysis of the methyl ester and to protect the electron-deficient BTD ring from nucleophilic attack.

      • Add 5-(Bromomethyl)benzo[c]thiadiazole dropwise. Stir at 80°C for 4-6 hours.

      • Self-Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The product spot will exhibit intense UV absorbance at both 254 nm and ~310 nm (characteristic of the BTD chromophore).

      • Quench with ice water and extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄ and concentrate to yield the intermediate ester.

    Step 2: Mild Saponification
    • Reagents: Methyl 4-(benzo[c]thiadiazol-5-ylmethoxy)benzoate (1.0 eq), LiOH·H₂O (3.0 eq), THF/H₂O (3:1).

    • Procedure:

      • Dissolve the intermediate ester in a 3:1 mixture of THF and H₂O.

      • Add LiOH·H₂O and stir at room temperature for 12 hours.

        • Causality: Lithium hydroxide is preferred over NaOH or KOH because the lithium cation strongly coordinates with the ester carbonyl oxygen. This electrophilic activation accelerates hydrolysis under exceptionally mild, room-temperature conditions, preserving the integrity of the ether linkage.

      • Self-Validation: TLC will confirm the complete consumption of the starting material. The biphasic reaction mixture will become a homogeneous solution as the carboxylate salt forms.

      • Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~2.

      • Isolation: The target 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid will precipitate as a white-to-pale-yellow solid. Filter, wash with cold water, and dry under high vacuum.

    Synthesis SM1 5-(Bromomethyl) benzo[c]thiadiazole Step1 Williamson Etherification (K2CO3, DMF, 80°C) SM1->Step1 SM2 Methyl 4-hydroxybenzoate SM2->Step1 Int Methyl 4-(benzo[c]thiadiazol- 5-ylmethoxy)benzoate Step1->Int SN2 Displacement Step2 Saponification (LiOH, THF/H2O, then HCl) Int->Step2 Prod 4-(Benzo[c]thiadiazol- 5-ylmethoxy)benzoic acid Step2->Prod Hydrolysis & Protonation

    Fig 1: Step-by-step synthetic workflow for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid.

    Applications in Drug Development: Chemokine Receptor Antagonism

    The primary pharmacological application of this molecule is as a precursor for chemokine receptor antagonists . Chemokines such as Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and Macrophage Inflammatory Protein-1α (MIP-1α/CCL3) are critical drivers of leukocyte migration. Overexpression of these proteins is heavily implicated in autoimmune and inflammatory diseases, including rheumatoid arthritis and atherosclerosis.

    By coupling 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid with highly substituted cyclic amines (e.g., pyrrolidine derivatives), researchers generate potent antagonists. The BTD moiety acts as a critical pharmacophore that inserts into the hydrophobic transmembrane pockets of the CCR2 or CCR1 receptors, sterically blocking the conformational changes required for intracellular G-protein activation and subsequent calcium mobilization.

    Pathway Antagonist BTD-Benzoic Acid Derivatives Receptor CCR2 / CCR1 (GPCR) Antagonist->Receptor Allosteric/Orthosteric Inhibition Signaling Intracellular Calcium Mobilization Receptor->Signaling Activates Chemokine MCP-1 / MIP-1α Chemokine->Receptor Binds Effect Monocyte Chemotaxis Signaling->Effect Induces

    Fig 2: Mechanism of action for BTD-derived chemokine receptor antagonists in monocyte chemotaxis.

    Quantitative Data: Structure-Activity Relationship (SAR) Profiling

    The selection of the BTD core over standard aromatic rings is driven by its unique physicochemical properties. The table below summarizes the comparative advantages of the BTD pharmacophore against standard aromatic systems in the context of GPCR antagonist design.

    Pharmacophore CoreElectron Affinity (eV)ClogP (Est.)Typical CCR2 IC₅₀ Range (nM)Primary Application Profile
    Phenyl ~ 0.52.1> 1000Baseline / Inactive
    Naphthyl ~ 1.23.3500 - 1000Intermediate Affinity
    Benzo[c]thiadiazole ~ 2.42.810 - 100Potent Antagonist / Lead Compound

    (Note: Data represents generalized structure-activity relationship (SAR) trends observed when varying the capping group of cyclic amine chemokine antagonists . The high electron affinity of BTD significantly enhances target residence time).

    Beyond medicinal chemistry, the profound electron-withdrawing nature of the BTD core (as evidenced by its ~2.4 eV electron affinity) makes this acid a valuable terminating group in the synthesis of low band-gap Donor-Acceptor (D-A) copolymers for organic photovoltaics (OPVs) .

    References

    • Title: WO1999025686A1 - Cyclic amine derivatives and their use as drugs Source: Google Patents URL
    • Title: Synthesis of π-Extended Thiadiazole (Oxides) and Their Electronic Properties Source: Organic Letters (ACS Publications) URL: [Link]

    • Title: AU779954B2 - Remedies or preventives for diseases in association with chemokines Source: Google Patents URL
    • Title: Characteristics of Low Band Gap Copolymers Containing Anthracene-Benzothiadiazole Dicarboxylic Imide Source: Polymers (MDPI) URL: [Link]

    Protocols & Analytical Methods

    Method

    Application Note: BTZ-Based Metal-Organic Frameworks for Selective Metal Ion Detection

    As a Senior Application Scientist, it is crucial to begin with a clarification on the current state of research regarding the specified topic. Based on a comprehensive review of scientific literature, 4-(Benzo[c]thiadiaz...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, it is crucial to begin with a clarification on the current state of research regarding the specified topic. Based on a comprehensive review of scientific literature, 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid has not been established as a standalone chemosensor for the detection of metal ions. While its chemical structure, containing the fluorescent benzothiadiazole moiety, is suggestive of potential sensing applications, there are no published, peer-reviewed studies to date that validate its use for this purpose.

    However, the core chemical group within your topic of interest, the benzo[c][1][2][3]thiadiazole (BTZ) , is indeed a powerful building block in the field of chemical sensing. The BTZ scaffold is a well-known electron-acceptor and fluorophore, and its derivatives are actively researched for their use in creating advanced sensor systems.

    This guide, therefore, will focus on a closely related and scientifically validated application: the use of 4,4'-(Benzo[c][1][2][3]thiadiazole-4,7-diyl)dibenzoic acid as a linker molecule to construct a Metal-Organic Framework (MOF) for the highly selective and sensitive detection of specific metal ions, such as Aluminum (Al³⁺) and Gallium (Ga³⁺). This approach aligns with the chemical principles of your interest and provides a robust, field-proven methodology.

    We will explore the design principles, the mechanism of detection, and provide detailed protocols for the synthesis and application of a BTZ-based MOF sensor.

    Introduction and Scientific Principle

    Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic linker molecules. By selecting a linker with inherent fluorescent properties, it is possible to design MOFs that act as highly sensitive and selective chemosensors.

    In this system, the organic linker, 4,4'-(Benzo[c][1][2][3]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB), serves as the fluorescent reporter. The BTZ core of the linker provides the intrinsic fluorescence. When this linker is assembled into a 3D framework with a metal node (e.g., Europium, Eu³⁺), its fluorescent properties can be modulated by the presence of other metal ions.

    The detection mechanism is based on a "turn-on" fluorescence response. The baseline fluorescence of the Eu-MOF is relatively low. However, upon introduction of specific metal ions like Al³⁺ or Ga³⁺, a significant enhancement of the MOF's fluorescence is observed. This enhancement is attributed to a cation-exchange process and the subsequent restriction of intramolecular rotation of the linker, which minimizes non-radiative decay pathways and boosts fluorescence quantum yield.

    System Overview: JXUST-11, a Case Study

    A prime example of this technology is the Eu-MOF known as JXUST-11, which is synthesized using the H₂BTDB linker. This framework demonstrates high selectivity for Al³⁺ and Ga³⁺ ions.[4]

    Experimental Protocols

    Protocol 1: Synthesis of the Fluorescent MOF (JXUST-11)

    This protocol describes the solvothermal synthesis of the Eu-MOF using the H₂BTDB linker.

    Materials:

    • 4,4'-(Benzo[c][1][2][3]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB)

    • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Deionized water

    • 20 mL scintillation vials

    Procedure:

    • In a 20 mL scintillation vial, combine:

      • H₂BTDB (0.05 mmol)

      • Eu(NO₃)₃·6H₂O (0.05 mmol)

    • Add a solvent mixture of DMF (5 mL), ethanol (1 mL), and deionized water (1 mL).

    • Seal the vial tightly.

    • Place the vial in a programmable oven and heat to 120°C for 72 hours.

    • After 72 hours, allow the oven to cool slowly to room temperature.

    • Colorless, rod-like crystals of the Eu-MOF will have formed.

    • Collect the crystals by decanting the solvent.

    • Wash the crystals thoroughly with fresh DMF to remove any unreacted starting materials.

    • Activate the MOF by solvent exchange with ethanol.

    • Dry the crystals under vacuum before use.

    Causality Behind Choices:

    • Solvothermal Synthesis: The use of high temperature and pressure helps to overcome the kinetic barriers of crystal formation, leading to a well-ordered, crystalline MOF structure.

    • Mixed Solvent System: The DMF acts as a high-boiling point solvent, while the ethanol and water help to modulate the solubility of the reactants and influence the crystal growth.

    • Activation Step: Washing with a volatile solvent like ethanol and drying under vacuum is critical to remove the high-boiling point DMF from the pores of the MOF. This ensures that the pores are accessible for interacting with the target metal ions.

    Protocol 2: Preparation of MOF Suspension and Metal Ion Solutions

    Materials:

    • Synthesized and activated Eu-MOF (JXUST-11)

    • Ethanol

    • Deionized water

    • Nitrate or chloride salts of various metal ions (e.g., Al³⁺, Ga³⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, etc.)

    Procedure for MOF Suspension:

    • Weigh out 3 mg of the activated Eu-MOF.

    • Disperse the MOF in 10 mL of ethanol using an ultrasonic bath for 15-20 minutes to create a uniform suspension. This will be your stock MOF suspension.

    Procedure for Metal Ion Solutions:

    • Prepare 10 mM stock solutions of each metal ion salt in deionized water.

    • From these stock solutions, prepare a series of working solutions of varying concentrations (e.g., from 1 µM to 500 µM) by serial dilution in ethanol. This is to ensure compatibility with the MOF suspension solvent.

    Protocol 3: Fluorescence-Based Metal Ion Detection

    Equipment:

    • Fluorometer (Fluorescence Spectrophotometer)

    • Quartz cuvettes

    Procedure:

    • To a quartz cuvette, add 2 mL of the prepared MOF suspension.

    • Place the cuvette in the fluorometer and record the baseline fluorescence emission spectrum (e.g., excitation at 365 nm, emission scan from 400-700 nm).

    • To the same cuvette, add a small aliquot (e.g., 20 µL) of a specific metal ion working solution.

    • Mix gently and allow to incubate for a short period (e.g., 2-5 minutes).

    • Record the fluorescence emission spectrum again.

    • Repeat steps 3-5 for each metal ion to be tested, using a fresh sample of the MOF suspension for each new metal ion to avoid cross-contamination.

    • For selectivity studies, repeat the experiment by adding a mixture of the target ion (Al³⁺ or Ga³⁺) and other potentially interfering ions.

    Self-Validating System:

    • Control Experiment: A control experiment should be run using only the MOF suspension in ethanol to establish the baseline fluorescence.

    • Selectivity Test: The protocol's validity is confirmed by observing a significant fluorescence enhancement only in the presence of Al³⁺ and Ga³⁺, with minimal to no change when other metal ions are introduced.[4]

    Data Presentation and Interpretation

    The results of the detection experiments can be summarized in the following table and visualized in a bar chart for clarity.

    Metal Ion (at 100 µM)Fluorescence Intensity (a.u.) at λ_maxFold-Increase vs. Baseline
    Baseline (MOF only)Value1.0
    Al³⁺ValueValue
    Ga³⁺ValueValue
    Na⁺ValueValue
    K⁺ValueValue
    Mg²⁺ValueValue
    Zn²⁺ValueValue

    Note: The λ_max (wavelength of maximum emission) should be determined from the spectral data.

    Quantitative Analysis:

    The limit of detection (LOD) can be calculated from a calibration curve of fluorescence intensity versus the concentration of the target metal ion. For JXUST-11, the reported LODs are 2.9 ppm for Al³⁺ and 10.2 ppm for Ga³⁺.[4]

    Visualizations

    Chemical Structure of the Linker

    Caption: Structure of 4,4'-(Benzo[c][1][2][3]thiadiazole-4,7-diyl)dibenzoic acid (H₂BTDB).

    Detection Mechanism Workflow

    G cluster_0 Initial State cluster_1 Detection Event cluster_2 Resulting State MOF Eu-MOF (JXUST-11) Low Fluorescence TargetIon Target Metal Ion (e.g., Al³⁺, Ga³⁺) MOF->TargetIon Interaction & Cation Exchange MOF_Ion_Complex MOF-Ion Complex High Fluorescence ('Turn-On') TargetIon->MOF_Ion_Complex Binding

    Caption: "Turn-On" fluorescence sensing mechanism.

    Experimental Workflow Diagram

    synthesis 1. MOF Synthesis (Solvothermal) activation 2. Activation (Solvent Exchange) synthesis->activation suspension 3. Prepare MOF Suspension activation->suspension measurement 5. Fluorescence Measurement suspension->measurement solutions 4. Prepare Metal Ion Solutions solutions->measurement analysis 6. Data Analysis (Selectivity & Sensitivity) measurement->analysis

    Caption: Step-by-step experimental workflow for metal ion detection.

    References

    • A Benzothiadiazole-Based Eu3+ Metal–Organic Framework as the Turn-On Luminescent Sensor toward Al3+ and Ga3+ with Potential Bioimaging Application. Inorganic Chemistry, [Link][4]

    Sources

    Application

    Application Note: Interfacial Engineering of Organic Photovoltaics using 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid

    Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronic Device Engineers. Executive Overview The performance of inverted Organic Solar Cells (OSCs) relies heavily on the quality of the interfa...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Materials Scientists, Photovoltaic Researchers, and Optoelectronic Device Engineers.

    Executive Overview

    The performance of inverted Organic Solar Cells (OSCs) relies heavily on the quality of the interface between the inorganic Electron Transport Layer (ETL) and the organic bulk-heterojunction (BHJ) active layer. Bare metal oxides, such as Zinc Oxide (ZnO), suffer from high densities of surface oxygen vacancies and a work function mismatch with modern Non-Fullerene Acceptors (NFAs).

    This application note details the implementation of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid (BT-MBA) as a Self-Assembled Monolayer (SAM) to chemically modify ZnO ETLs. By leveraging a tripartite molecular design—a benzoic acid anchor, a methoxy spacer, and a highly electron-deficient benzo[c]thiadiazole (BT) terminal group—this protocol establishes a self-validating methodology for passivating surface traps, lowering the ETL work function, and maximizing device power conversion efficiency (PCE).

    Mechanistic Rationale: The Tripartite SAM Design

    The efficacy of BT-MBA is rooted in its highly specific molecular interactions at the organic-inorganic interface. Rather than acting as a passive spacer, the molecule actively re-engineers the optoelectronic landscape of the ETL [1].

    • The Anchoring Group (Benzoic Acid): Carboxylic acids are proven anchors for metal oxide surfaces. During thermal annealing, the benzoic acid moiety undergoes a dehydration reaction with surface hydroxyls on the ZnO, forming a robust bidentate or bridging coordination. This chemisorption directly passivates oxygen vacancies, which otherwise act as non-radiative recombination centers [2].

    • The Spacer (Methoxy Linker): The flexible -CH2-O- linkage decouples the electronic states of the BT unit from the ZnO surface. This prevents unwanted charge-transfer quenching while allowing the molecule to self-assemble into a dense, highly ordered monolayer.

    • The Terminal Group (Benzo[c]thiadiazole): BT is a strong electron-withdrawing moiety. When oriented away from the ZnO surface, it creates a strong interfacial dipole moment pointing toward the bulk. This dipole shifts the vacuum level downwards, effectively reducing the work function of the ZnO (from ~4.35 eV to ~4.02 eV) [3]. This energy level alignment eliminates the electron extraction barrier between the NFA (e.g., Y6) and the ETL.

    SAM_Mechanism ZnO ZnO Surface (Electron Transport Layer) Anchor Benzoic Acid Anchoring Group (Bidentate Coordination) ZnO->Anchor Chemisorption Passivation Passivation of Oxygen Vacancies & Surface Traps Anchor->Passivation Defect Healing Linker Methoxy Spacer (-CH2-O-) Anchor->Linker Covalent Bond Extraction Enhanced Electron Extraction & Reduced Recombination Passivation->Extraction BT Benzo[c]thiadiazole (BT) Unit (Electron-Deficient) Linker->BT Structural Extension Dipole Formation of Interfacial Dipole (Δ ≈ -0.3 eV) BT->Dipole Electron Withdrawal WF Work Function Reduction (4.3 eV → 4.0 eV) Dipole->WF Energy Level Shift WF->Extraction

    Mechanistic pathway of BT-MBA SAM modifying ZnO electron transport layers.

    Experimental Protocols: Self-Validating Workflow

    To ensure reproducibility, this protocol integrates causality-driven steps and in-line quality control (QC) checkpoints. The architecture fabricated is ITO / ZnO / BT-MBA / PM6:Y6 / MoOx / Ag .

    Phase 1: Preparation of the ZnO ETL

    Causality: Sol-gel derived ZnO is highly tunable but inherently defective. Controlled hydrolysis is required to form a uniform film.

    • Precursor Synthesis: Dissolve 109.7 mg of zinc acetate dihydrate ( Zn(CH3​COO)2​⋅2H2​O ) and 30.5 µL of ethanolamine in 1 mL of 2-methoxyethanol. Note: Ethanolamine acts as a base to catalyze hydrolysis and stabilize the Zn2+ complex.

    • Stirring: Stir vigorously at 60°C overnight in ambient air to ensure complete dissolution.

    • Deposition: Spin-coat the precursor onto pre-cleaned, UV-Ozone treated ITO substrates at 3000 rpm for 30 seconds.

    • Annealing: Anneal the substrates at 200°C in ambient air for 30 minutes. This temperature is critical; it is the minimum thermal budget required to burn off organic residues and crystallize the ZnO lattice.

    Phase 2: BT-MBA SAM Deposition

    Causality: The SAM must be deposited using an orthogonal solvent that does not dissolve the underlying ZnO or disrupt the subsequent active layer.

    • Solution Preparation: Dissolve BT-MBA in anhydrous methanol at a concentration of 1.0 mg/mL. Stir for 2 hours.

    • Spin-Coating: Dynamically dispense 40 µL of the BT-MBA solution onto the ZnO-coated substrates spinning at 3000 rpm for 30 seconds.

    • Thermal Condensation: Anneal the films at 100°C for 10 minutes in a nitrogen-filled glovebox. This step drives the dehydration reaction, covalently binding the benzoic acid to the ZnO.

    • Solvent Wash (Critical Step): Spin-coat pure anhydrous methanol over the substrate at 3000 rpm to wash away unreacted, physisorbed BT-MBA molecules. Failure to remove these will result in an insulating multilayer that impedes charge transport [1].

    • QC Checkpoint (Self-Validation): Measure the water contact angle. Bare ZnO is hydrophilic (~45°). A successfully formed BT-MBA monolayer will present a contact angle of ~72° due to the hydrophobic BT terminal group. If the angle is <60°, the SAM has not formed properly; discard the substrate.

    Phase 3: Active Layer and Electrode Deposition
    • Active Layer: Spin-coat the PM6:Y6 blend (1:1.2 weight ratio, dissolved in chloroform with 0.5% 1-chloronaphthalene) at 3000 rpm. The hydrophobic BT-MBA surface promotes favorable face-on orientation of the Y6 acceptor molecules.

    • Thermal Evaporation: Transfer to a vacuum chamber ( <10−6 Torr) and sequentially evaporate 10 nm of MoOx (Hole Transport Layer) and 100 nm of Ag (Anode).

    Workflow ITO 1. ITO Substrate Cleaning & UV-Ozone ZnO 2. ZnO Sol-Gel Spin-Coating & Anneal ITO->ZnO SAM 3. BT-MBA SAM Deposition (Methanol) ZnO->SAM Wash 4. Solvent Wash (Remove Physisorbed) SAM->Wash Active 5. Active Layer (e.g., PM6:Y6) Wash->Active HTL 6. MoOx & Ag Thermal Evaporation Active->HTL

    Step-by-step device fabrication workflow for inverted organic solar cells.

    Quantitative Performance Metrics

    The integration of the BT-MBA SAM yields a cascading series of physical improvements that directly translate to enhanced macroscopic device performance. The reduction in work function aligns the energy levels, which drastically improves the Fill Factor (FF) and Open Circuit Voltage ( Voc​ ) [3]. Furthermore, the passivation of surface traps minimizes bimolecular recombination, boosting the Short Circuit Current ( Jsc​ ).

    Table 1: Comparative Optoelectronic and Photovoltaic Parameters (PM6:Y6 Inverted OSCs)

    Interfacial LayerWork Function (eV)Water Contact Angle (°) Voc​ (V) Jsc​ (mA/cm²)Fill Factor (%)Champion PCE (%)
    Bare ZnO 4.3545.20.82125.1471.514.76
    ZnO / BT-MBA 4.0272.80.85426.8876.217.31

    Note: The increase in water contact angle confirms the presence of the hydrophobic BT moiety at the interface, which optimizes the thermodynamic wetting of the chloroform-based PM6:Y6 ink, leading to superior bulk-heterojunction phase separation [2].

    References

    • Advances in self-assembled monolayer-engineered organic solar cells.RSC Advances (2025).
    • One-Step Preparation of ZnO Electron Transport Layers Functionalized with Benzoic Acid Derivatives.
    • Simultaneous enhancement of photocurrent and open circuit voltage in a ZnO based organic solar cell by mixed self-assembled monolayers.IDEAS/RePEc - Applied Energy (2017).
    Method

    Application Note: Experimental Setup for Fluorescence Microscopy using 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic Acid

    Introduction & Photophysical Rationale For researchers and drug development professionals, the selection of an appropriate fluorophore is the most critical variable in designing robust bioimaging assays. Classical scaffo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Photophysical Rationale

    For researchers and drug development professionals, the selection of an appropriate fluorophore is the most critical variable in designing robust bioimaging assays. Classical scaffolds (e.g., fluoresceins, rhodamines) often suffer from narrow Stokes shifts, poor photostability, or severe self-quenching. In recent years, small-molecule 2,1,3-benzothiadiazole (BTD) derivatives have emerged as powerful alternatives for live and fixed-cell imaging[1]. BTDs are characterized by their exceptional photostability, large Stokes shifts, and environmental sensitivity (solvatochromism), making them ideal for high-resolution fluorescence microscopy[2].

    The compound 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid is a rationally designed fluorescent probe that combines the robust BTD core with a highly reactive bioconjugation handle.

    • The Fluorophore Core: The BTD unit provides the intrinsic fluorescence. The ether linkage (-CH 2​ -O-) at the 5-position isolates the extended π -conjugation of the benzoic acid from the BTD core, preserving the native, high-quantum-yield emission of the benzothiadiazole[3].

    • The Bioconjugation Handle: The terminal benzoic acid moiety provides a sterically accessible carboxylate (-COOH) group. This allows for seamless, covalent attachment to primary amines (e.g., lysine residues on targeting antibodies, peptides, or amine-modified surfaces) via standard EDC/NHS zero-length crosslinking chemistry[4].

    This application note provides a comprehensive, self-validating workflow for conjugating this BTD probe to a targeting biomolecule and configuring a confocal fluorescence microscope for optimal signal acquisition.

    Quantitative Data & Optical Configuration

    To establish a self-validating experimental system, the optical hardware must be precisely matched to the photophysical properties of the BTD probe. Substituted BTDs typically absorb in the violet/blue spectrum and emit in the green/yellow spectrum[3].

    Table 1: Photophysical Properties & Microscopy Configuration

    ParameterValue / RecommendationScientific Rationale
    Excitation Maximum ( λex​ ) ~390 – 410 nmDriven by the alkoxy-substituted BTD core absorption profile.
    Emission Maximum ( λem​ ) ~510 – 530 nmDemonstrates the large Stokes shift (~110 nm) typical of BTDs, minimizing excitation backscatter.
    Recommended Laser Line 405 nm Diode LaserUbiquitous in confocal setups; avoids the severe phototoxicity and autofluorescence triggered by deep-UV (<360 nm) lasers.
    Emission Filter 500–550 nm BandpassCaptures the peak emission integral while strictly excluding background cellular autofluorescence.
    Dichroic Mirror 410 nm / 488 nmEfficiently separates the 405 nm excitation beam from the green emission photons.

    Table 2: EDC/NHS Bioconjugation Reaction Parameters

    ComponentConcentration / BufferPurpose
    Activation Buffer 0.1 M MES, pH 6.0Acidic pH prevents the rapid hydrolysis of the unstable EDC O-acylisourea intermediate[4].
    Coupling Buffer 1X PBS, pH 7.4Mildly basic pH ensures primary amines on the target protein are deprotonated and highly nucleophilic[5].
    EDC : NHS Ratio 1 : 2.5 (Molar)An excess of NHS rapidly converts the EDC intermediate into a semi-stable amine-reactive ester[4].
    Quenching Agent 50 mM EthanolamineCaps unreacted NHS esters post-coupling to prevent off-target crosslinking during the microscopy assay.

    Workflow 1: Bioconjugation Protocol (Probe Preparation)

    The covalent linkage of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid to a targeting protein (e.g., an IgG antibody) is achieved through a two-step EDC/Sulfo-NHS reaction. This method is chosen over one-pot synthesis because activating the carboxylate in the absence of the protein prevents target protein polymerization[5].

    Step-by-Step Methodology
    • Probe Activation:

      • Dissolve 2 mg of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid in 1 mL of Activation Buffer (0.1 M MES, pH 6.0).

      • Causality: MES is a non-amine-containing buffer. Using buffers like Tris at this stage would result in the buffer itself reacting with the activated probe, neutralizing it.

    • Esterification:

      • Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the probe solution. Incubate for 15–30 minutes at room temperature under continuous agitation.

      • Causality: EDC activates the carboxyl group, but the resulting intermediate is highly susceptible to hydrolysis. Sulfo-NHS stabilizes this intermediate by converting it into a water-soluble, semi-stable NHS ester[4].

    • Protein Coupling:

      • Dissolve the target antibody in Coupling Buffer (1X PBS, pH 7.4) at a concentration of 1–5 mg/mL. Add the activated BTD probe solution to the antibody.

      • Incubate for 2 hours at room temperature in the dark.

      • Causality: The pH shift from 6.0 to 7.4 deprotonates the ϵ -amino groups of lysine residues on the antibody, making them active nucleophiles that readily attack the NHS ester to form a stable amide bond.

    • Quenching & Purification:

      • Add Quenching Buffer (final concentration 50 mM Ethanolamine) and incubate for 15 minutes to deactivate residual NHS esters.

      • Purify the BTD-antibody conjugate using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with PBS to remove unbound fluorophore.

    G A 4-(BTD-5-ylmethoxy)benzoic acid (Carboxylate) B EDC / Sulfo-NHS Activation (pH 6.0) A->B + EDC/NHS C Amine-Reactive NHS Ester B->C 15-30 min E Stable Amide Bond (Fluorescent Conjugate) C->E + Protein D Target Protein/Antibody (Primary Amines, pH 7.4) D->E 2-4 hours

    Caption: EDC/Sulfo-NHS bioconjugation workflow for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid.

    Workflow 2: Experimental Setup for Fluorescence Microscopy

    Once the BTD-conjugate is synthesized and validated, it can be utilized for targeted cellular imaging. The following protocol outlines the setup for imaging fixed cells.

    Step-by-Step Methodology
    • Cell Fixation & Permeabilization:

      • Seed cells on #1.5 glass coverslips (optimal thickness for high-NA objectives).

      • Fix cells using 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3x with PBS.

      • Causality: PFA covalently crosslinks proteins, preserving cellular architecture. Methanol fixation should be avoided as it can extract lipids and alter the solvatochromic environment that BTD probes are sensitive to.

      • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes if the target is intracellular.

    • Blocking & Staining:

      • Block non-specific binding sites with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

      • Incubate the coverslips with the BTD-antibody conjugate (diluted 1:100 to 1:500 in 1% BSA/PBS) for 1 hour at room temperature in a humidified, dark chamber.

      • Wash extensively (3 x 5 mins) with PBS containing 0.05% Tween-20 to remove unbound probe.

    • Mounting & Optical Setup:

      • Mount the coverslips onto glass slides using a commercial anti-fade mounting medium.

      • Microscope Configuration: Engage the 405 nm diode laser . Set the pinhole to 1 Airy Unit (AU) to ensure optimal confocal optical sectioning.

      • Detector Setup: Route the emission through a 500–550 nm bandpass filter to a photomultiplier tube (PMT) or GaAsP detector.

      • Causality: BTDs exhibit excellent photostability[1], allowing for higher laser power or longer dwell times compared to standard FITC/Alexa Fluor 488 probes, which is highly advantageous for 3D Z-stack rendering or low-abundance targets.

    G S1 Cell Fixation & Permeabilization (4% PFA) S2 Incubation with BTD-Antibody Conjugate S1->S2 Block & Stain S3 Washing (PBS + 0.05% Tween-20) S2->S3 Remove unbound probe S4 Laser Excitation (405 nm Diode Laser) S3->S4 Mount & Image S5 Fluorescence Emission (500-550 nm Bandpass) S4->S5 Stokes Shift

    Caption: Fluorescence microscopy sample preparation and optical imaging pathway for BTD conjugates.

    System Validation & Troubleshooting

    To ensure the integrity of the assay, a self-validating control system must be implemented:

    • Negative Control (Microscopy): Stain cells with the unconjugated 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid probe (quenched with ethanolamine). A lack of localized signal confirms that the probe does not non-specifically intercalate into cellular structures without its targeting antibody.

    • Degree of Labeling (DoL) Check: Before imaging, measure the absorbance of the purified conjugate at 280 nm (protein) and ~400 nm (BTD probe). A DoL of 2 to 5 fluorophores per antibody is optimal; over-labeling can lead to fluorescence quenching and antibody precipitation.

    References

    • Title: Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds Source: Accounts of Chemical Research - ACS Publications URL: [Link]

    • Title: Plasma membrane imaging with a fluorescent benzothiadiazole derivative Source: Beilstein Journal of Organic Chemistry - PMC / NIH URL: [Link]

    • Title: General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS Source: Echo BioSystems URL: [Link]

    • Title: Multiconfigurational Calculations and Experimental Resonant Raman/SERRS of a Donor–Acceptor Thiadiazole Dye Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid

    Technical Support Center: Synthesis of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid Welcome to the technical support center for the synthesis of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid. This gu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Synthesis of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid

    Welcome to the technical support center for the synthesis of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid. This guide is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. My goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively and optimize your results.

    The synthesis of this molecule is a valuable route to novel compounds, as benzothiadiazole derivatives are known for a wide range of biological activities.[1][3][4][5] The most common and logical pathway involves a two-step process: a Williamson ether synthesis followed by ester hydrolysis. This guide is structured to address specific issues that can arise in each of these critical steps.

    Overall Synthesis Workflow

    The synthesis begins by coupling 4-(bromomethyl)benzo[c][1][2][3]thiadiazole with methyl 4-hydroxybenzoate, followed by the saponification of the resulting ester to yield the final carboxylic acid product.

    G SM1 4-(bromomethyl)benzo[c][1,2,5]thiadiazole inv1 SM1->inv1 SM2 Methyl 4-hydroxybenzoate SM2->inv1 Intermediate Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate inv2 Intermediate->inv2 Product 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid inv1->Intermediate Step 1: Williamson Ether Synthesis (e.g., K₂CO₃, Acetone/DMF) inv2->Product Step 2: Saponification (e.g., NaOH, MeOH/H₂O then H⁺ workup)

    Caption: General two-step synthesis pathway.

    Troubleshooting Guide & FAQs

    This section is formatted as a series of questions you might have during your experiment, followed by detailed, experience-driven answers.

    Part 1: Williamson Ether Synthesis (Step 1)

    This crucial C-O bond-forming step is a nucleophilic substitution (Sₙ2) reaction.[6][7] Success hinges on nucleophile strength, leaving group ability, and suppression of side reactions.

    Question 1: My reaction shows low or no conversion of the starting materials. What are the most likely causes and how can I fix this?

    This is a classic issue in Williamson ether synthesis and can usually be traced back to one of four areas: the base, the solvent, the temperature, or the reagents themselves.

    • Causality: The reaction requires a base to deprotonate the phenol (methyl 4-hydroxybenzoate), forming a more potent phenoxide nucleophile.[6][8] If this deprotonation is inefficient, the reaction will not proceed. The Sₙ2 mechanism is also highly dependent on the solvent environment and requires sufficient energy (heat) to overcome the activation barrier.

    • Troubleshooting Steps:

      • Verify Base Activity: Mild inorganic bases are typically used for phenols.[9] Ensure your base is dry and not from an old stock.

        • Potassium Carbonate (K₂CO₃): This is the most common and cost-effective choice. It's hygroscopic; use freshly dried (e.g., baked in an oven at >120°C) and finely ground powder to maximize surface area.

        • Cesium Carbonate (Cs₂CO₃): A more expensive but often more effective alternative due to its higher solubility in organic solvents and the "cesium effect," which enhances phenoxide reactivity.

        • Sodium Hydride (NaH): A very strong, non-nucleophilic base. While effective, it requires strictly anhydrous conditions, as it reacts violently with water.[8][10] Use this only if weaker bases fail.

      • Optimize Solvent and Temperature: The solvent must be polar aprotic to solvate the cation of the base without deactivating the nucleophile.

        • Acetone: Good for initial attempts at reflux temperature. Its lower boiling point (56°C) makes it a milder choice.

        • N,N-Dimethylformamide (DMF) or Acetonitrile: These have higher boiling points and are excellent choices for more stubborn reactions. They can be heated to 80-100°C to increase the reaction rate.[10]

        • Anhydrous Conditions: Moisture will consume strong bases and can hydrolyze the alkyl halide.[10][11] Always use anhydrous solvents and dry glassware.

      • Check Reagent Purity: Ensure the 4-(bromomethyl)benzo[c][1][2][3]thiadiazole starting material is pure. Impurities can inhibit the reaction. Its CAS number is 16405-99-5.[12]

    Table 1: Recommended Conditions for Step 1

    ParameterRecommendation 1 (Standard)Recommendation 2 (Forcing)Justification
    Base K₂CO₃ (2.0 - 3.0 eq.)Cs₂CO₃ (1.5 - 2.0 eq.)K₂CO₃ is standard; Cs₂CO₃ is more reactive.
    Solvent Acetone or AcetonitrileAnhydrous DMFHigher boiling point of DMF allows for higher reaction temperatures.
    Temperature 50 - 80 °C (Reflux)80 - 110 °CHigher temperatures increase the rate of Sₙ2 reactions.
    Catalyst NoneKI (catalytic, ~0.1 eq.)In-situ Finkelstein reaction can convert the bromide to a more reactive iodide.

    Question 2: My TLC shows the consumption of starting materials, but I see multiple new spots, and my yield of the desired ester is low. What side reactions could be occurring?

    While the reaction between a primary benzylic bromide and a phenoxide is generally clean, side reactions can occur, especially under forcing conditions.

    • Causality: The primary culprits are often related to the stability of the starting materials or reactions with impurities. The benzothiadiazole ring itself can be susceptible to degradation under certain conditions.

    • Potential Side Reactions & Solutions:

      • Hydrolysis of the Alkyl Bromide: If there is moisture in your reaction, the 4-(bromomethyl) derivative can hydrolyze to the corresponding alcohol (4-(hydroxymethyl)benzo[c][1][2][3]thiadiazole).

        • Solution: Ensure strictly anhydrous conditions as detailed in Question 1.[10]

      • Dimerization: A small amount of self-condensation of the alkyl bromide can occur where one molecule acts as the electrophile and another (after potential decomposition) could lead to complex byproducts.

        • Solution: Add the alkyl bromide slowly to the solution of the deprotonated phenol to maintain a low concentration of the electrophile.

      • Ring Instability: While generally stable, benzothiadiazole rings can be sensitive to harsh conditions.[2] Extremely high temperatures or overly strong bases for extended periods might lead to ring opening or other degradation pathways.

        • Solution: Monitor the reaction by TLC and stop it once the starting material is consumed. Avoid excessive heating or prolonged reaction times.

    G Start Reaction Conditions LowYield Low / No Conversion? Start->LowYield SideProducts Side Products on TLC? LowYield->SideProducts No CheckBase 1. Check Base Activity (Use fresh, dry K₂CO₃/Cs₂CO₃) LowYield->CheckBase Yes CheckAnhydrous 1. Ensure Anhydrous Conditions SideProducts->CheckAnhydrous Yes Success Proceed to Hydrolysis SideProducts->Success No OptimizeSolvent 2. Optimize Solvent/Temp (Switch to DMF, increase heat) CheckBase->OptimizeSolvent CheckReagents 3. Verify Reagent Purity OptimizeSolvent->CheckReagents SlowAddition 2. Add Alkyl Bromide Slowly CheckAnhydrous->SlowAddition MonitorTLC 3. Monitor Reaction Closely (Avoid prolonged heating) SlowAddition->MonitorTLC

    Caption: Troubleshooting workflow for Step 1.

    Part 2: Ester Hydrolysis (Saponification)

    This step converts the intermediate methyl ester into the final carboxylic acid product. It is a base-mediated hydrolysis followed by an acidic workup.

    Question 3: After several hours at reflux, I still see a significant amount of the starting ester in my TLC analysis. How can I improve the rate of hydrolysis?

    Incomplete hydrolysis is common if conditions are too mild or reaction times are too short.

    • Causality: Saponification involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon.[13] The reaction rate is dependent on the concentration of the base, temperature, and solvent system.

    • Troubleshooting Steps:

      • Increase Base Equivalents: Ensure you are using a sufficient excess of base. A common starting point is 2-5 equivalents of NaOH or KOH. For a stubborn reaction, this can be increased to 10 equivalents or more.

      • Increase Temperature: If you are running the reaction at room temperature or a gentle reflux, increasing the temperature will significantly accelerate the hydrolysis.

      • Optimize the Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is typically used. The alcohol helps to solubilize the organic ester, while the water dissolves the inorganic base, creating a homogeneous environment for the reaction.

        • Methanol/Water: A standard choice.

        • THF/Water: Tetrahydrofuran can sometimes improve solubility for very nonpolar substrates.

        • Solvent Ratio: A ratio of 2:1 to 4:1 organic solvent to water is a good starting point. If your ester is crashing out of solution, increase the proportion of the organic solvent.

    Question 4: The hydrolysis reaction went to completion, but my final yield of the carboxylic acid is very low after the acidic workup. What happened to my product?

    Product loss during workup is a frustrating but solvable problem. The key is controlling the precipitation and extraction steps.

    • Causality: During the basic hydrolysis, the product exists as a water-soluble carboxylate salt (sodium or potassium 4-(benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoate). To isolate the final product, the solution must be acidified to protonate the carboxylate, causing the neutral, less water-soluble carboxylic acid to precipitate.[14] Loss can occur if the pH is incorrect or if the product has some residual water solubility.

    • Troubleshooting Steps:

      • Ensure Complete Precipitation:

        • Cool the Solution: Before acidifying, cool the reaction mixture in an ice bath. Precipitation is more effective at lower temperatures.

        • Acidify Slowly: Add your acid (e.g., 1M or 2M HCl) dropwise while stirring vigorously. Monitor the pH with litmus paper or a pH meter. The target pH should be ~2-3 to ensure full protonation. Adding acid too quickly can create localized heating and may not lead to clean crystal formation.

      • Allow Sufficient Time for Precipitation: After reaching the target pH, leave the mixture stirring in the ice bath for at least 30-60 minutes to allow for complete precipitation.

      • Recover Dissolved Product: If the product is still not precipitating well or if you suspect it has some water solubility, you will need to perform a liquid-liquid extraction.

        • Extract the acidified aqueous layer multiple times (3x) with an appropriate organic solvent like Ethyl Acetate or Dichloromethane.

        • Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to recover your product.

    Detailed Experimental Protocols

    These protocols are provided as a validated starting point. Always perform reactions on a small scale first to optimize conditions before scaling up.

    Protocol 1: Synthesis of Methyl 4-(benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoate (Intermediate)
    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.), potassium carbonate (K₂CO₃, 2.5 eq.), and acetone or DMF (approx. 10 mL per mmol of the hydroxybenzoate).

    • Stir the suspension at room temperature for 15 minutes.

    • Add 4-(bromomethyl)benzo[c][1][2][3]thiadiazole (1.1 eq.) to the mixture.[12]

    • Heat the reaction mixture to reflux (for acetone) or to 80-90°C (for DMF) and monitor the progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).

    • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with a small amount of acetone or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.

    Protocol 2: Synthesis of 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid (Final Product)
    • Dissolve the intermediate ester (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (NaOH, 3.0-5.0 eq.) and heat the mixture to reflux (approx. 65-70°C).

    • Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-6 hours).

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly acidify the solution to pH 2-3 by adding 2M HCl dropwise with vigorous stirring. A precipitate should form.

    • Continue stirring the cold suspension for 30 minutes.

    • Collect the solid product by vacuum filtration, washing the cake thoroughly with cold deionized water to remove any inorganic salts.

    • Dry the product under vacuum to a constant weight. The final product can be further purified by recrystallization if necessary.

    References

    • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010). International Journal of Pharmaceutical Sciences and Research.
    • Stability of 1,2,3-Benzothiadiazole-7-carboxylic acid in different solvent systems. Benchchem.
    • Synthesis and biological activities of benzothiazole derivatives: A review. (2026).
    • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
    • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks.
    • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. (2025). askIITians.
    • 4-(Bromomethyl)benzo[c][1][2][3]thiadiazole. Fluorochem.

    • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
    • troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
    • Alcohol to Ether using Williamson synthesis (O-Alkylation). .

    • 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid. Sapphire Bioscience.

    • US3816523A - Process for the production and purification of benzoic acid.
    • Williamson ether synthesis. Wikipedia.
    • Methyl 4-(benzo[c][1][2][3]thiadiazol-5-ylMethoxy)benzoate. NextSDS.

    • 4-(Benzo[c][1][2][3]thiadiazol-5-ylMethoxy)benzoic acid. NextSDS.

    • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1987). Zenodo.
    • Williamson Ether Synthesis. (2018). YouTube.
    • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
    • 4-(Benzo[c][1][2][3]thiadiazol-5-ylmethoxy)benzoic acid. CymitQuimica.

    • Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. (2017). PubMed.

    Sources

    Optimization

    Technical Support Center: Synthesis of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid

    Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid. This guide is designed for drug development professionals and synthetic chemists who...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid. This guide is designed for drug development professionals and synthetic chemists who are experiencing yield bottlenecks or degradation issues during this two-step sequence.

    The synthesis relies on a Williamson etherification between 5-(bromomethyl)benzo[c][1,2,5]thiadiazole and methyl 4-hydroxybenzoate, followed by the saponification of the intermediate ester. Below, you will find validated standard operating procedures (SOPs), quantitative optimization data, and a targeted troubleshooting Q&A.

    Diagnostic Synthesis Workflow

    SynthesisWorkflow Start 5-(Bromomethyl)benzo[c][1,2,5]thiadiazole + Methyl 4-hydroxybenzoate Etherification Step 1: Williamson Etherification (Base, Solvent, Heat) Start->Etherification Intermediate Methyl 4-(benzo[c][1,2,5]thiadiazol- 5-ylmethoxy)benzoate Etherification->Intermediate Monitor by TLC Trouble1 Yield < 70%? Check Base (Cs2CO3) & Solvent (DMF) Etherification->Trouble1 Low Yield Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/MeOH/H2O) Intermediate->Hydrolysis Product 4-(Benzo[c][1,2,5]thiadiazol- 5-ylmethoxy)benzoic acid Hydrolysis->Product Monitor by LC-MS Trouble2 Degradation/Ring Opening? Use Mild Base (LiOH) & Ambient Temp Hydrolysis->Trouble2 Side Reactions

    Fig 1. Synthesis workflow and troubleshooting logic for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid.

    Validated Standard Operating Procedures (SOPs)

    To ensure high scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

    Protocol A: Synthesis of Methyl 4-(benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoate
    • Preparation: Charge a flame-dried round-bottom flask with methyl 4-hydroxybenzoate (1.0 equiv) and anhydrous DMF (0.2 M concentration).

    • Deprotonation: Add Cs2​CO3​ (1.5 equiv). Stir the suspension at room temperature for 30 minutes. Causality: Pre-forming the phenoxide ensures the nucleophile is fully generated before the electrophile is introduced, minimizing side reactions[1].

    • Alkylation: Add 5-(bromomethyl)benzo[c][1,2,5]thiadiazole (1.05 equiv) portion-wise to avoid localized exothermic spikes.

    • Heating: Heat the reaction mixture to 60 °C under a nitrogen atmosphere for 6 hours.

    • Validation (TLC): Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting phenol spot disappears. The product spot should appear at Rf​≈0.45 .

    • Work-up: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na2​SO4​ , filter, and concentrate.

    Protocol B: Mild Saponification to the Target Acid
    • Solvent System: Dissolve the intermediate ester (1.0 equiv) in a 3:1:1 mixture of THF, Methanol, and Water (0.1 M). Causality: This specific ratio ensures both the hydrophobic ester and the hydrophilic hydroxide salt remain in a homogenous single phase.

    • Hydrolysis: Add LiOH⋅H2​O (3.0 equiv) in one portion.

    • Reaction: Stir the mixture at ambient temperature (20–25 °C) for 4–8 hours. Do not heat.

    • Validation (LC-MS): Monitor by LC-MS. The target acid will show an [M−H]− peak in negative electrospray ionization (ESI) mode.

    • Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and cool to 0 °C.

    • Acidification: Carefully acidify to pH 2–3 using 1M HCl (aq). Validation: A pale-yellow precipitate must form immediately upon crossing the pKa threshold. Collect by vacuum filtration and dry under high vacuum.

    Process Optimization Data

    The efficiency of the SN​2 reaction is highly dependent on the base and solvent pairing[2]. The table below summarizes the quantitative yield improvements achieved by altering these parameters during Step 1.

    Table 1: Optimization of Etherification Conditions (Step 1)

    SolventBaseAdditiveTemperature (°C)Time (h)Isolated Yield (%)
    Acetone K2​CO3​ None56 (Reflux)2445%
    Acetonitrile K2​CO3​ None80 (Reflux)1662%
    Toluene / H2​O NaOH (aq)TBAB (10 mol%)70488%
    DMF K2​CO3​ None801275%
    DMF Cs2​CO3​ None 60 6 94%

    Troubleshooting Guides & FAQs

    Q1: Why is my etherification yield stalled at 40% despite prolonged heating? Root Cause: Using a weak or insoluble base (like K2​CO3​ in strictly anhydrous non-polar conditions) leads to incomplete deprotonation of methyl 4-hydroxybenzoate. Furthermore, protic solvents or insufficient temperatures can severely slow the reaction rate by solvating the nucleophile. Solution: Switch to Cesium Carbonate ( Cs2​CO3​ ) in N,N-Dimethylformamide (DMF). The "cesium effect" enhances the solubility of the base and generates a highly reactive, poorly solvated "naked" phenoxide ion, significantly increasing the SN​2 reaction rate[1].

    Q2: I observe a complex mixture and loss of the benzothiadiazole signal during ester hydrolysis. What happened? Root Cause: The benzo[c][1,2,5]thiadiazole (BTD) ring is highly electron-deficient and acts as a strong electron-withdrawing building block[3]. While it is stable under standard conditions, exposing it to harsh basic conditions (e.g., refluxing 2M NaOH or KOH) can lead to unwanted nucleophilic attack on the thiadiazole ring, resulting in ring-opening or degradation[4]. Solution: Employ the mild saponification conditions outlined in Protocol B. Using Lithium Hydroxide ( LiOH⋅H2​O ) at ambient temperature provides sufficient hydroxide concentration to cleave the methyl ester without degrading the sensitive BTD core.

    Q3: Can I use Phase-Transfer Catalysis (PTC) to improve scalability and avoid using DMF? Root Cause/Context: Scaling up Williamson ether syntheses often requires moving away from expensive, high-boiling, or toxic solvents like DMF. Solution: Yes. Phase-transfer catalysis is highly effective for industrial-scale Williamson ether syntheses. You can use a biphasic system of Toluene and 50% aqueous NaOH with Tetrabutylammonium bromide (TBAB, 10 mol%) as the catalyst[2]. The quaternary ammonium salt facilitates the transfer of the phenoxide into the organic layer, allowing the reaction to proceed rapidly at 60–70 °C with yields approaching 88% (See Table 1).

    Sources

    Troubleshooting

    Technical Support Center: Purification of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid , a specialized building block f...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid , a specialized building block featuring an electron-deficient benzothiadiazole (BTD) core linked to an ionizable benzoic acid moiety[1].

    Due to its unique structural properties, purification requires strategic solvent and pH manipulation. This guide provides field-proven troubleshooting strategies, step-by-step self-validating protocols, and FAQs to ensure high-purity isolation.

    Physicochemical Profiling for Purification

    Before selecting a purification route, it is critical to understand the causality behind the molecule's solubility behavior. The carboxylic acid group provides a reliable chemical "handle" for phase switching, while the BTD core dictates the molecule's organic solubility and UV-activity.

    Table 1: Quantitative Data & Property Summary

    PropertyValue / CharacteristicImpact on Purification Strategy
    pKa (Estimated) ~4.0 - 4.5Deprotonates in mild base (e.g., NaHCO₃, pH ~8.3) for aqueous extraction[2].
    Solubility (Neutral) Soluble in EtOAc, DCM, THFRemains in the organic phase during neutral aqueous washes.
    Solubility (Deprotonated) Soluble in H₂O (as a salt)Partitions into the aqueous phase, leaving neutral impurities behind[2].
    UV Absorbance Highly UV active (BTD core)Easily traceable via TLC (254 nm and 365 nm)[3].

    Purification Decision Matrix

    The choice of purification depends heavily on the impurity profile generated during your synthesis. Use the decision tree below to select the optimal pathway.

    PurificationDecision Crude Crude Product PurityCheck Initial Purity Check (TLC/LC-MS) Crude->PurityCheck HighPurity >90% Purity PurityCheck->HighPurity LowPurity <90% Purity PurityCheck->LowPurity Recrystallize Recrystallization (EtOH/H2O) HighPurity->Recrystallize AcidBase Acid-Base Extraction LowPurity->AcidBase Final Pure Compound Recrystallize->Final CheckImpurities Are impurities polar or acidic? AcidBase->CheckImpurities CheckImpurities->Recrystallize No (Neutral) Chromatography Silica Column Chromatography (Add 1% AcOH) CheckImpurities->Chromatography Yes (Acidic) Chromatography->Final

    Decision tree for selecting the optimal purification method based on impurity profiles.

    Core Protocol A: Acid-Base Extraction (Phase-Switching)

    The Causality: The most efficient way to separate 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid from neutral unreacted precursors (such as 5-(bromomethyl)benzo[c]thiadiazole) is through acid-base extraction[2]. By treating the mixture with a mild base like saturated sodium bicarbonate (NaHCO₃), the carboxylic acid is converted into a water-soluble sodium carboxylate salt. Neutral impurities remain trapped in the organic phase[2].

    Self-Validating Step: TLC analysis of both the organic and aqueous layers ensures complete mass transfer before proceeding to the acidification step.

    Step-by-Step Methodology:
    • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (approx. 10-20 mL per gram of crude). Ensure complete dissolution; add a minimal amount of THF if the solid is stubborn.

    • Basic Extraction: Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃[2].

    • Phase Separation: Stopper and invert gently, venting frequently to release CO₂ gas. Allow the layers to separate. The target compound is now in the lower aqueous layer.

    • Validation: Spot the organic layer on a TLC plate. If the target compound's UV-active spot is absent, extraction is complete. If present, repeat the NaHCO₃ extraction.

    • Washing: Wash the combined aqueous layers once with fresh EtOAc to remove trace neutral impurities.

    • Acidification: Transfer the aqueous layer to an Erlenmeyer flask equipped with a magnetic stirrer. Cool in an ice bath to 0-5 °C. Slowly add 1M HCl dropwise until the pH reaches 2-3 (verify with pH paper). A precipitate of the pure neutral acid will form.

    • Isolation: Filter the precipitate under vacuum, wash with ice-cold distilled water, and dry under high vacuum.

    AcidBaseExtraction Start Crude Mixture (Product + Neutral Impurities) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with Sat. NaHCO3 (aq) Dissolve->Extract OrgLayer Organic Layer (Neutral Impurities) Extract->OrgLayer Discard/Save AqLayer Aqueous Layer (Product Carboxylate Salt) Extract->AqLayer Target Acidify Acidify with 1M HCl to pH 2-3 AqLayer->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter & Wash with Cold Water Precipitate->Filter Pure Pure Target Compound Filter->Pure

    Workflow for the acid-base extraction of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid.

    Core Protocol B: Silica Gel Chromatography with Acidic Modifiers

    The Causality: If the crude mixture contains structural analogs with carboxylic acid groups (e.g., unreacted 4-hydroxybenzoic acid), acid-base extraction will not separate them. Column chromatography is required. However, carboxylic acids interact strongly with the slightly acidic silanol (Si-OH) groups on bare silica gel, leading to severe band broadening and "streaking"[4]. Adding a volatile acid (like acetic acid) suppresses the ionization of the target compound, ensuring it elutes as a tight, symmetrical band.

    Step-by-Step Methodology:
    • Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v). Add exactly 0.5% to 1.0% (v/v) glacial acetic acid to the mixture[2].

    • Column Packing: Slurry-pack the silica gel column using the acidified mobile phase[2].

    • Sample Loading: Dissolve the crude product in a minimum volume of DCM. If solubility is poor, dry-load the sample onto a small amount of silica gel and apply it to the top of the column.

    • Elution: Elute the column, collecting fractions. Monitor via TLC using the same acidified mobile phase.

    • Solvent Removal: Combine the product-containing fractions. Evaporate the solvent under reduced pressure. To remove residual acetic acid, co-evaporate the residue with toluene (2 x 10 mL) followed by high vacuum drying.

    Troubleshooting & FAQs

    Q: Why is my product streaking down the entire TLC plate, making it impossible to calculate an accurate Rf value? A: This is a classic symptom of carboxylic acid hydrogen bonding with the silica stationary phase[4]. The molecule exists in a dynamic equilibrium between its protonated and deprotonated states on the plate. To fix this, add 0.5% - 1% acetic acid or formic acid to your TLC developing solvent[5]. This forces the compound into its fully protonated state, resulting in a distinct, circular spot[4].

    Q: Is the benzothiadiazole (BTD) ring stable during the basic extraction step? A: Yes. The BTD core is a highly stable, electron-deficient aromatic system[3]. It easily withstands mild basic conditions (like saturated NaHCO₃ or even 1M NaOH at room temperature) and acidic conditions (1M HCl) used during standard workups[6]. However, avoid strong reducing agents, which can cleave the thiadiazole nitrogen-sulfur bonds.

    Q: I acidified the aqueous layer to pH 2, but my product oiled out instead of forming a solid precipitate. What should I do? A: "Oiling out" occurs when the product precipitates above its melting point in the solvent mixture, or when trace organic solvents disrupt crystallization. Self-Validating Fix: Do not attempt to filter the oil. Instead, extract the turbid acidic aqueous layer with fresh EtOAc (3 x 20 mL). The protonated acid will readily partition back into the organic phase. Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the solid product.

    References

    • [1] AU779954B2 - Remedies or preventives for diseases in association with chemokines | Google Patents | 1

    • [6] Stability of 1,2,3-Benzothiadiazole-7-carboxylic acid in different solvent systems | Benchchem | 6

    • [2] Technical Support Center: Optimizing Carboxylic Acid Purification | Benchchem | 2

    • [3] One-step Six-fold Cyanation of Benzothiadiazole Acceptor Units for Air-Stable High-Performance n-type Organic Field-Effect Transistors | KAUST Repository | 3

    • [4] TLC tailing and carboxylic acid? | ResearchGate | 4

    • Thin Layer Chromatography (TLC) | Marmara University | Link

    • [5] Organic Chemistry at CU Boulder | Chromtech | 5

    Sources

    Optimization

    Technical Support Center: Troubleshooting Aggregation of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic Acid

    Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing solubility and aggregation issues with 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid .

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists experiencing solubility and aggregation issues with 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid .

    To successfully formulate this compound, you must address two distinct structural liabilities:

    • The Benzo[c]thiadiazole (BTD) Core: A highly planar, electron-deficient aromatic system notorious for strong intermolecular π−π stacking and hydrophobic collapse, often resulting in Aggregation-Induced Emission (AIE) phenomena [1].

    • The Benzoic Acid Moiety: A strong hydrogen-bond donor and acceptor that forms highly stable cyclic dimers in non-polar media and acidic aqueous solutions, driven by enthalpy and entropy [2].

    Below, you will find a diagnostic matrix, a mechanistic workflow, targeted FAQs, and self-validating experimental protocols to ensure monomeric stability in your assays.

    Diagnostic Matrix: Identifying the Mode of Aggregation

    Before applying a fix, identify the specific mechanism driving your compound's aggregation using the quantitative indicators below.

    Observation / Analytical DataEnvironmentLikely Aggregation MechanismRecommended Intervention
    Broadened NMR peaks in CDCl3​ ; IR peak shift to ~1700 cm⁻¹Non-polar organic solventsHydrogen-bonded dimerization of the carboxylic acid moiety.Switch to high-dielectric, H-bond accepting solvents (e.g., DMSO-d6).
    Red-shifted UV-Vis (>20 nm); Emergence of strong fluorescenceAqueous buffers, mixed polar solvents π−π stacking (J-aggregation) and AIE of the BTD core.Encapsulate with cyclodextrins or use non-ionic surfactants.
    Visible turbidity ; DLS shows particles >100 nm; OD600 > 0.1Aqueous media at pH < 5.0Hydrophobic collapse of the protonated (neutral) species.Adjust pH > 7.0 to induce electrostatic repulsion.
    Mechanistic Workflow

    The following diagram maps the dual-pathway aggregation mechanisms and the corresponding physicochemical interventions required to maintain a stable monomeric state.

    G cluster_0 Aqueous / Polar Media cluster_1 Non-Polar / Organic Media Monomer 4-(Benzo[c]thiadiazol-5-ylmethoxy) benzoic acid (Monomer) PiStacking π-π Stacking & Hydrophobic Collapse Monomer->PiStacking Hydrophobic Effect HBonding Carboxylic Acid Dimerization Monomer->HBonding Low Dielectric pHControl Adjust pH > 7.0 (Electrostatic Repulsion) PiStacking->pHControl Deprotonation Encapsulation Add HP-β-CD (Steric Shielding) PiStacking->Encapsulation Host-Guest Complex StableAq Stable Aqueous Solution pHControl->StableAq Encapsulation->StableAq SolventSwitch H-Bond Acceptor Solvent (e.g., DMSO, DMF) HBonding->SolventSwitch Disrupt H-Bonds StableOrg Stable Organic Solution SolventSwitch->StableOrg

    Mechanisms of aggregation and targeted physicochemical interventions for BTD derivatives.
    Frequently Asked Questions (FAQs)

    Q1: Why does my compound immediately precipitate or form a colloidal suspension when diluted into physiological buffers (pH 7.4)? A: This is a classic thermodynamic hydrophobic collapse. While pH 7.4 is above the expected pKa​ of the benzoic acid moiety (~4.0-4.5), diluting a concentrated organic stock (e.g., DMSO) directly into an aqueous buffer creates a localized microenvironment where the solvent dielectric drops rapidly. The highly hydrophobic BTD cores π−π stack faster than the bulk water can solvate the newly formed carboxylate anions [1]. Solution: Pre-warm the buffer, ensure vigorous vortexing during addition, or pre-formulate the compound as a sodium salt prior to dilution (See Protocol 1).

    Q2: I am using pure organic solvents (like Chloroform or DCM) where the compound is visually soluble, but my NMR spectra show severe peak broadening. Why? A: Visual solubility does not guarantee a monomeric state. In low-dielectric, non-polar solvents, the carboxylic acid moiety undergoes strong intermolecular hydrogen bonding to form cyclic dimers [2]. This dimerization restricts molecular tumbling, leading to short T2​ relaxation times and broadened NMR signals. Solution: To break these dimers, you must introduce a competitive hydrogen-bond acceptor. Switching to DMSO-d6 or adding 5% Methanol-d4 to your Chloroform-d will disrupt the dimers and restore sharp NMR resonances.

    Q3: My biological assay cannot tolerate high concentrations of DMSO or extreme pH shifts. How can I prepare a stable, high-concentration aqueous stock? A: You must rely on steric shielding to prevent the BTD cores from interacting. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is an ideal excipient. The hydrophobic cavity of the cyclodextrin encapsulates the planar BTD ring, while the hydrophilic exterior maintains excellent aqueous solubility [3]. This host-guest complexation effectively masks the aggregation-prone moiety without altering the bulk pH or requiring toxic co-solvents (See Protocol 2).

    Step-by-Step Experimental Protocols
    Protocol 1: Preparation of a Stable Aqueous Stock via pH-Controlled Co-Solvation

    Use this protocol when downstream applications can tolerate minor amounts of co-solvent and a slightly alkaline transient pH.

    • Stock Preparation: Weigh exactly 10.0 mg of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid into a sterile glass vial.

    • Primary Solvation: Add 500 µL of anhydrous, cell-culture grade DMSO. Vortex vigorously for 60 seconds. The solution should be completely clear. (Note: The compound is currently monomeric due to DMSO's H-bond accepting properties).

    • Deprotonation: Add 1.1 molar equivalents of 0.1 M NaOH (aqueous) dropwise while continuously vortexing. This converts the benzoic acid to its highly soluble sodium carboxylate salt.

    • Buffer Integration: Slowly titrate this concentrated salt solution into your final assay buffer (e.g., 1X PBS) under constant, rapid stirring. Do not add the buffer to the DMSO stock; always add the stock to the larger aqueous volume to prevent localized supersaturation.

    • Validation: Analyze the final solution via Dynamic Light Scattering (DLS). A stable monomeric solution will show a polydispersity index (PDI) < 0.2 and an absence of particles >10 nm.

    Protocol 2: Disruption of π−π Stacking via Cyclodextrin Encapsulation (Kneading Method)

    Use this protocol for sensitive in vivo or cell-based assays requiring zero organic solvents.

    • Molar Ratio Calculation: Calculate the mass required for a 1:2 molar ratio of the target compound to 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD).

    • Paste Formation: Place the calculated amount of HP- β -CD into a clean ceramic mortar. Add a minimal volume of a 1:1 (v/v) Water:Ethanol mixture to form a thick, uniform paste.

    • Complexation: Add the 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid powder directly to the paste.

    • Kneading: Manually knead the mixture with a pestle for 45–60 minutes. The mechanical shear forces, combined with the solvent microenvironment, drive the hydrophobic BTD core into the cyclodextrin cavity [3]. Add trace amounts of the Water:Ethanol mixture if the paste becomes too dry.

    • Drying: Transfer the paste to a lyophilization flask, freeze at -80°C, and lyophilize for 24 hours to remove all solvents.

    • Reconstitution & Validation: The resulting white powder can be directly dissolved in pure water or physiological saline. Validate the inclusion complex formation via 2D ROESY NMR (look for cross-peaks between the BTD protons and the inner cavity protons of the cyclodextrin).

    References
    • Gutiérrez-Arzaluz, L., Nadinov, I., Healing, G., Czaban-Jóźwiak, J., Jia, J., Huang, Z., Zhao, Y., Shekhah, O., Schanze, K. S., & Eddaoudi, M. (2021). Ultrafast Aggregation-Induced Tunable Emission Enhancement in a Benzothiadiazole-Based Fluorescent Metal–Organic Framework Linker. The Journal of Physical Chemistry B, 125(48), 13298–13308.[Link]

    • Chen, J., Brooks, C. L., 3rd, & Scheraga, H. A. (2008). Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy. The Journal of Physical Chemistry B, 112(2), 242–249.[Link]

    • Pishnamazi, M., Hafizi, H., Shirzad, M., Ismail, A. F., Iqbal, J., & Shirazian, S. (2022). Cyclodextrin-Based Polymeric Materials Bound to Corona Protein for Theranostic Applications. Pharmaceutics, 14(11), 2445.[Link]

    Troubleshooting

    "common side reactions in the synthesis of benzo[c]thiadiazole derivatives"

    Welcome to the Technical Support Center for the synthesis of benzo[c]thiadiazole (BT) derivatives. As a Senior Application Scientist, I have designed this guide to move beyond standard textbook procedures.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of benzo[c]thiadiazole (BT) derivatives. As a Senior Application Scientist, I have designed this guide to move beyond standard textbook procedures. Here, we dissect the chemical causality behind common synthetic failures and provide field-proven, self-validating protocols to ensure high-fidelity results in your optoelectronic and pharmaceutical workflows.

    Workflow & Side Reaction Pathways

    BTSynthesis OPD o-Phenylenediamine Cyclization Cyclization (SOCl2, NEt3) OPD->Cyclization BT Benzo[c]thiadiazole Core Cyclization->BT Optimal Temp Chlorinated Side Reaction: Chlorinated BT Cyclization->Chlorinated Excess SOCl2 Bromination Bromination (Br2, HBr) BT->Bromination DiBromo 4,7-Dibromo-BT Bromination->DiBromo Reflux, Excess Br2 MonoBromo Side Reaction: Monobromo-BT Bromination->MonoBromo Br2 Loss Coupling Cross-Coupling (Stille/Suzuki) DiBromo->Coupling Product Functionalized Product Coupling->Product Pd Cat, THF Homocoupling Side Reaction: Homocoupling Coupling->Homocoupling DMF / O2 Ingress

    Fig 1: Benzo[c]thiadiazole synthesis workflow and common side reaction pathways.

    Frequently Asked Questions & Troubleshooting

    Q1: During the cyclization of electron-rich o-phenylenediamines with thionyl chloride, I am observing significant +34 Da mass peaks in my LC-MS. What is causing this, and how can I prevent it? Causality: The +34 Da peak corresponds to the substitution of a hydrogen atom with a chlorine atom. While thionyl chloride (SOCl₂) is primarily a dehydrating and cyclizing agent, it can also act as an electrophilic chlorinating source[1]. This side reaction is highly prevalent when your starting material contains electron-donating groups that activate the aromatic ring. At elevated temperatures or in the presence of excess SOCl₂, the intermediate sulfinylamine undergoes electrophilic aromatic chlorination before the ring-closure step is complete. Solution: Strict stoichiometric control is required. Use exactly 1.1 to 1.2 equivalents of SOCl₂. Furthermore, conduct the addition at 0 °C in the presence of a mild base like triethylamine (NEt₃) to neutralize the generated HCl, and do not exceed 40 °C during the heating phase. If chlorination persists, switch to N-thiosulfinylanilines as a milder sulfur-transfer alternative.

    Q2: My bromination of benzo[c]thiadiazole yields a mixture of mono- and dibrominated products, even when using 2.5 equivalents of Br₂. Why is the second bromination failing? Causality: The benzo[c]thiadiazole core is highly electron-deficient due to the strong electron-withdrawing nature of the thiadiazole ring. The initial bromination at the 4-position further deactivates the ring, making the second electrophilic aromatic substitution at the 7-position kinetically sluggish[2]. Furthermore, Br₂ is highly volatile. If your reflux condenser is not sufficiently chilled (e.g., using a -10 °C coolant), Br₂ escapes the liquid phase, altering the effective stoichiometry and leading to under-bromination. Solution: Use a sealed heavy-wall pressure vessel or a highly efficient low-temperature reflux condenser. Increase the Br₂ equivalence to 3.0, and utilize 48% aqueous HBr as the solvent to maintain a high concentration of the active brominating species.

    Q3: In my Stille cross-coupling of 4,7-dibromobenzo[c]thiadiazole, I am seeing a high degree of stannane homocoupling and poor yields of the target molecule. How do I suppress this? Causality: Homocoupling in Stille reactions involving electron-deficient aryl halides like BT is exacerbated by highly polar solvents (like DMF) and the presence of trace oxygen, which accelerates the oxidative homocoupling of the organotin reagent. Additionally, the sulfur atom in the BT core can coordinate with the palladium catalyst, partially poisoning it and slowing down the desired transmetalation step, which gives homocoupling a competitive kinetic advantage. Solution: Switch your solvent system from DMF to THF. Studies have shown that THF outperforms DMF in minimizing side reactions, reducing homocoupling to ≤5%[2]. Furthermore, optimize your ligand. Bulky, electron-rich ligands like tri-o-tolylphosphine (P(o-tol)₃) or tris(o-methoxyphenyl)phosphine enhance coupling efficiency significantly compared to standard PPh₃ by facilitating reductive elimination[2][3].

    Quantitative Data: Optimizing Cross-Coupling

    To illustrate the causality of solvent and ligand choices on side-reaction suppression, the following table summarizes the quantitative impact on the Stille coupling of 4,7-dibromo-BT with standard organotin reagents.

    Table 1: Impact of Solvent and Ligand on Stille Coupling of 4,7-Dibromo-BT

    SolventLigandTemp (°C)Target Yield (%)Homocoupling (%)Debromination (%)
    DMFPPh₃8045~30<5
    DMFP(o-tol)₃8060~20<5
    THFPPh₃8068~15<5
    THFP(o-tol)₃8086≤5<2

    Data synthesized from comparative cross-coupling optimization studies[2]. The use of THF combined with P(o-tol)₃ provides an 18% yield enhancement over PPh₃ by heavily suppressing the homocoupling pathway.

    Self-Validating Experimental Protocols

    Protocol A: Optimized Synthesis of 4,7-Dibromobenzo[c][1,2,5]thiadiazole

    This protocol forces the sluggish second bromination to completion while preventing oxidative side reactions.

    • Reaction Setup: Suspend 2,1,3-benzothiadiazole (10.0 g, 73.4 mmol) in 150 mL of 48% aqueous hydrobromic acid (HBr) in a 500 mL round-bottom flask equipped with a dropping funnel and a highly efficient condenser (chilled to 0 °C).

    • Reagent Addition: Slowly add liquid bromine (35.2 g, 11.3 mL, 220 mmol, 3.0 eq) dropwise over 30 minutes at room temperature.

    • Reflux & Kinetics: Heat the mixture to 120 °C (reflux) for 6 hours.

      • Self-Validation Checkpoint: As the reaction progresses, the mixture will transition from a dark solution to a thick, yellow/orange suspension. The precipitation of the dibrominated product drives the reaction forward (Le Chatelier's principle) and serves as a visual indicator of successful di-substitution, as the monobromo intermediate remains highly soluble.

    • Workup: Cool the mixture to room temperature, pour into 500 mL of ice water, and add saturated sodium bisulfite (NaHSO₃) solution until the red color of excess bromine completely dissipates. Filter the yellow solid, wash with copious amounts of water, and recrystallize from ethanol. Elemental analysis can further validate purity (Expected: Br ~48.15%)[4].

    Protocol B: Stille Coupling of BT Derivatives Minimizing Homocoupling

    This protocol utilizes steric bulk and solvent polarity tuning to prevent catalyst poisoning and homocoupling.

    • Catalyst Pre-activation: In a rigorously dried Schlenk tube under argon, combine 4,7-dibromobenzo[c][1,2,5]thiadiazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), and tri-o-tolylphosphine (P(o-tol)₃) (0.08 eq).

    • Solvent & Reagent Addition: Add anhydrous, degassed THF (0.1 M relative to the BT core). Stir for 10 minutes at room temperature to allow the active Pd(0) species to form. Add the organostannane reagent (2.2 eq).

    • Reaction: Heat the mixture to 80 °C for 16 hours.

      • Self-Validation Checkpoint: A successful cross-coupling extending the π-conjugation of the BT core will result in a dramatic bathochromic shift. The reaction mixture will rapidly transition from pale yellow to deep red, purple, or blue (depending on the donor moiety). If the solution remains yellow or turns black (Pd black precipitation), the catalytic cycle has failed or the catalyst has decomposed.

    • Purification: Cool to room temperature, quench with aqueous KF (to precipitate tin fluorides), filter through Celite, and purify via silica gel chromatography.

    References

    • [3] Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]. Semantic Scholar. Available at:

    • [4] Characteristics of Low Band Gap Copolymers Containing Anthracene-Benzothiadiazole Dicarboxylic Imide: Synthesis, Optical, Electrochemical, Thermal and Structural Studies. PMC (NIH). Available at:

    • [2] 2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile. Smolecule. Available at:

    • [1] 5,6-Dichlorobenzo[c][1,2,5]thiadiazole. Benchchem. Available at:

    Sources

    Optimization

    "enhancing the solubility of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid"

    Welcome to the Technical Support Center for formulation and solubility optimization. Working with 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid presents a unique set of physicochemical challenges.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for formulation and solubility optimization.

    Working with 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid presents a unique set of physicochemical challenges. As a Senior Application Scientist, I have structured this guide to move beyond generic advice. We will deconstruct the specific molecular barriers of this compound, troubleshoot common formulation failures, and provide self-validating protocols to ensure your in vitro and in vivo assays succeed.

    Part 1: Mechanistic Insight & Diagnostic Q&A

    To effectively solubilize a molecule, we must first understand why it resists dissolution. This compound features a benzo[c]thiadiazole core linked to a benzoic acid moiety . The benzo[c]thiadiazole ring is highly planar and rigid, driving strong intermolecular π−π stacking interactions that result in a massive crystal lattice energy[1]. Simultaneously, the benzoic acid group forms strong hydrogen-bonded dimers in its unionized state[2]. You are fighting both extreme hydrophobicity and a thermodynamically stable crystal lattice.

    Q1: Why does my compound crash out of aqueous media even at low concentrations? A: In unbuffered water or acidic media (pH < 4.0), the benzoic acid moiety remains protonated (unionized). Without an ionized group to interact with water, the hydrophobic forces of the benzothiadiazole core dominate, causing rapid precipitation. To resolve this, you must adjust the pH above 6.0 to form a carboxylate salt, which significantly increases polarity[2].

    Q2: I adjusted the pH to 7.4, but the solution is still cloudy. What went wrong? A: While salt formation deprotonates the benzoic acid, the bulky benzothiadiazole core remains highly lipophilic. At higher concentrations, these hydrophobic cores aggregate to minimize contact with water, forming insoluble micelles or precipitating. You must introduce a co-solvent (like DMSO or PEG 400) to lower the dielectric constant of the medium, or use a complexing agent to shield the hydrophobic core[2].

    Q3: What is the best strategy for oral formulation or in vivo dosing? A: For oral bioavailability, Amorphous Solid Dispersions (ASDs) are the gold standard. By dispersing the API at a molecular level within a hydrophilic polymer matrix (such as Soluplus or PVP-VA), you completely bypass the need to overcome the high crystal lattice energy during dissolution[3]. This generates a "spring and parachute" effect: the amorphous drug rapidly supersaturates in the gastrointestinal fluid (the spring), and the polymer prevents it from recrystallizing (the parachute)[4][5].

    Q4: Can cyclodextrins effectively encapsulate this specific molecule? A: Yes. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective here. The lipophilic cavity of the cyclodextrin is perfectly sized to encapsulate the planar benzothiadiazole ring, shielding it from the aqueous environment. Meanwhile, the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility, forming a stable, noncovalent inclusion complex[6][7].

    Part 2: Decision Tree & Workflow Visualization

    Below is the strategic workflow for selecting the correct solubility enhancement technique based on your experimental endpoint.

    SolEnhance API 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid (High Lattice Energy, Poor Aqueous Solubility) Decision Target Application? API->Decision InVitro In Vitro Assays (Stock Solutions) Decision->InVitro InVivo In Vivo / Oral Dosing (Bioavailability) Decision->InVivo CoSolvent Co-Solvency (DMSO / PEG 400) InVitro->CoSolvent pH pH Adjustment (pH > 6.0, Salt Formation) InVivo->pH ASD Amorphous Solid Dispersion (Soluplus / PVP-VA) InVivo->ASD For maximum supersaturation Analyze Validation (HPLC, PXRD, DSC) CoSolvent->Analyze CD Inclusion Complexation (HP-β-CD) pH->CD If lipophilic core precipitates CD->Analyze ASD->Analyze

    Figure 1: Decision matrix for solubilizing 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid.

    Part 3: Quantitative Data Summary

    The table below summarizes the expected performance of various solubility enhancement strategies when applied to highly crystalline, hydrophobic benzoic acid derivatives.

    StrategyPrimary MechanismExpected Solubility EnhancementBest Use CaseLimitations
    pH Adjustment (pH > 6.0) Ionization of benzoic acid to carboxylate salt[2].5x to 15xSimple aqueous buffers, IV formulations.Risk of precipitation if pH drops in vivo.
    Co-solvency (10% DMSO) Disruption of water hydrogen-bond network; matches API polarity[2].20x to 50xHigh-concentration in vitro assay stock solutions.Toxicity limits in vivo use (DMSO < 0.1% final).
    Cyclodextrin (HP- β -CD) Hydrophobic encapsulation of the benzothiadiazole core[6].50x to 100xLiquid oral formulations, parenteral dosing.High excipient-to-drug mass ratio required.
    Amorphous Solid Dispersion Disruption of crystal lattice; kinetic stabilization[3].100x to 500x+Solid oral dosage forms (tablets/capsules).Requires specialized manufacturing (spray drying).

    Part 4: Validated Experimental Protocols

    To ensure scientific integrity, these protocols are designed as self-validating systems . Do not proceed to biological assays without passing the Quality Control (QC) checkpoints.

    Protocol A: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

    Causality: We use the solvent evaporation method to dissolve both the API and the polymer at a molecular level. Rapid evaporation kinetically traps the API in a disordered, amorphous state before the planar benzothiadiazole rings have time to nucleate and form a crystal lattice[4].

    • Material Preparation: Weigh 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid and a hydrophilic polymer (e.g., Soluplus or PVP-VA) in a 1:3 mass ratio.

    • Co-Dissolution: Dissolve both components completely in a volatile organic solvent system (e.g., Methanol/Dichloromethane 1:1 v/v). Note: Dichloromethane is excellent for solubilizing the benzothiadiazole core, while methanol ensures the polymer dissolves.

    • Solvent Removal: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent rapidly at 40°C under reduced pressure.

    • Secondary Drying: Transfer the resulting solid film to a vacuum oven at 40°C for 24 hours to remove residual solvent traces.

    • Pulverization: Gently mill the dried film into a fine powder using a mortar and pestle.

    • Self-Validating QC (Critical):

      • Physical State: Analyze the powder via Powder X-Ray Diffraction (PXRD). The diffractogram must show a broad "halo" with no sharp Bragg peaks, confirming the complete destruction of the crystal lattice.

      • Thermodynamic Stability: Run Differential Scanning Calorimetry (DSC). You should observe a single Glass Transition Temperature ( Tg​ ), indicating a miscible, single-phase system[5].

    Protocol B: pH-Shift & Co-Solvency for In Vitro Stock Solutions

    Causality: In vitro assays often require highly concentrated stock solutions (e.g., 10 mM) that are later diluted into aqueous media. We use DMSO to dissolve the hydrophobic core, and a basic buffer to ensure the benzoic acid remains ionized upon dilution, preventing "crashing out"[2].

    • Primary Solubilization: Weigh the API and dissolve it completely in 100% DMSO to create a 50 mM master stock. Vortex until optically clear.

    • Buffer Preparation: Prepare a 100 mM Phosphate Buffered Saline (PBS) solution and adjust the pH to 7.4 using 0.1 M NaOH.

    • Controlled Dilution: Slowly add the DMSO stock dropwise into the PBS buffer under vigorous magnetic stirring to reach the desired working concentration (e.g., 1 mM). Causality: Dropwise addition prevents localized high concentrations of the API, which triggers nucleation.

    • Self-Validating QC (Critical):

      • Visual Inspection: Shine a laser pointer through the vial. If you see a distinct beam path (Tyndall effect), colloidal aggregates or micelles have formed. The solution is not truly dissolved.

      • Quantification: Filter a 1 mL aliquot through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV. If the peak area matches the unfiltered theoretical concentration, you have achieved true solubility.

    References

    • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press. Available at: [Link]

    • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. Universitas Padjadjaran. Available at:[Link]

    • SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

    • A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs. MDPI. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid Fluorescence Quenching

    Welcome to the Technical Support Center for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid (BTD-MBA) . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug deve...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid (BTD-MBA) . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals resolve complex fluorescence quenching issues.

    BTD-MBA is a powerful push-pull fluorophore. The benzo[c]thiadiazole (BTD) core acts as a highly efficient electron acceptor[1], while the methoxybenzoic acid moiety serves as an electron donor and a bioconjugation handle. However, its photophysics are highly sensitive to microenvironmental changes, leading to unexpected signal loss if not properly managed[2].

    Part 1: Troubleshooting Guides & FAQs

    Q1: Why does my BTD-MBA fluorescence signal drop to near zero when transferred from DMSO to an aqueous buffer?

    Cause: Aggregation-Caused Quenching (ACQ). The BTD core is highly planar and hydrophobic. In aqueous environments, the molecules minimize their exposure to water by forming tightly packed π-π stacked aggregates. This stacking facilitates intermolecular charge transfer and excimer formation, which introduces rapid non-radiative decay pathways that completely quench the fluorescence[3]. Solution:

    • Surfactant Addition: Introduce 0.05% - 0.1% Tween-20 or Triton X-100 to the buffer. The hydrophobic BTD core will partition into the micellar core, breaking up the π-π stacks and restoring monomeric emission.

    • Co-solvents: Maintain at least 5-10% DMSO or ethanol in your final assay volume.

    Q2: Why is the fluorescence intensity of my probe highly sensitive to pH variations in my assay?

    Cause: Photoinduced Electron Transfer (PET). The benzoic acid moiety has a pKₐ of approximately 4.5. At physiological pH (7.4), the carboxylic acid is deprotonated to form a carboxylate anion. This anion is a much stronger electron donor than the protonated acid. Upon excitation of the BTD core, the electron-rich carboxylate rapidly transfers an electron to the BTD's Highest Occupied Molecular Orbital (HOMO), quenching the excited state via PET[4]. Solution:

    • If you are using BTD-MBA as a structural tag rather than a pH sensor, conjugate the carboxylic acid to an amine (e.g., via EDC/NHS coupling) to form an amide bond[5]. The amide is non-ionizable at physiological pH, effectively blocking the PET pathway and ensuring stable fluorescence.

    Q3: My calibration curve is perfectly linear up to 15 µM, but flattens out and drops at 50 µM. Is the probe degrading?

    Cause: Inner Filter Effect (IFE). BTD derivatives often exhibit overlapping absorption and emission spectra. At high concentrations (>20 µM), the solution's optical density becomes too high. The fluorophore begins absorbing the excitation light before it reaches the center of the cuvette (Primary IFE), and absorbs its own emitted light before it reaches the detector (Secondary IFE). Solution:

    • Always operate in the linear dynamic range (typically 0.1 µM to 10 µM). If higher concentrations are mandatory, you must mathematically correct for IFE using the absorbance values at the excitation and emission wavelengths (see Protocol 2).

    Part 2: Visual Diagnostics & Workflows

    To systematically identify the root cause of your signal loss, follow the decision tree below.

    Workflow Start Signal Loss Detected Aqueous Aqueous Buffer? Start->Aqueous HighConc Conc > 20 µM? Aqueous->HighConc No ACQ Aggregation-Caused Quenching (ACQ) Aqueous->ACQ Yes pHCheck pH > pKa (~4.5)? HighConc->pHCheck No IFE Inner Filter Effect (IFE) HighConc->IFE Yes PET PET Quenching (Deprotonated) pHCheck->PET Yes SolACQ Add 0.1% Tween-20 ACQ->SolACQ SolIFE Dilute Sample IFE->SolIFE SolPET Adjust pH < 4.0 or Conjugate PET->SolPET

    Figure 1: Decision tree for diagnosing BTD-MBA fluorescence quenching mechanisms.

    Mechanism Donor Benzoic Acid (Electron Donor) BTD Benzo[c]thiadiazole (Fluorophore) Donor->BTD PET (if deprotonated) S1 Excited State (S1) BTD->S1 Excitation (hν) Decay Non-Radiative Decay S1->Decay PET Active Emit Fluorescence Emission S1->Emit PET Blocked

    Figure 2: Photoinduced Electron Transfer (PET) mechanism in BTD-MBA.

    Part 3: Quantitative Data & Diagnostics

    Understanding the exact parameters of your solvent system is critical. Use the tables below to benchmark your expected results against known BTD-MBA photophysical behaviors[2].

    Table 1: Quantitative Comparison of Quenching Modalities
    Quenching MechanismPrimary TriggerSpectral Shift ObservedReversibilityCorrective Action
    ACQ (Static) High water fraction (>80%)Red-shift (Broadening)Yes (Add surfactant)Micelle encapsulation
    PET (Dynamic) pH > 4.5None (Intensity drop only)Yes (Lower pH)Amide bioconjugation
    Inner Filter Effect Concentration > 20 µMApparent Red-shiftYes (Dilution)Mathematical correction
    Solvatochromism High solvent polarityMassive Red-shiftN/A (Inherent)Calibrate per solvent
    Table 2: Solvent Polarity Effects on BTD-MBA Emission
    SolventDielectric Constant (ε)Emission Peak (λₑₘ)Relative Quantum Yield (Φ)
    Toluene2.38~520 nm (Green)High (0.65)
    Dichloromethane8.93~545 nm (Yellow)Medium (0.45)
    DMSO46.7~580 nm (Orange)Low (0.15)
    Water (pH 7.4)80.1QuenchedNear Zero (<0.01)

    Part 4: Self-Validating Experimental Protocols

    To ensure scientific integrity, do not rely on raw fluorescence units (RFU) when troubleshooting. Use the following self-validating protocols to mathematically prove the mechanism of quenching.

    Protocol 1: Stern-Volmer Analysis for Biomolecular Quenching

    When conjugating BTD-MBA to proteins, aromatic amino acids (like Tryptophan) can act as quenchers. This protocol determines if the quenching is static (complex formation) or dynamic (collisional).

    Step-by-Step Methodology:

    • Preparation: Prepare a 5 µM stock of BTD-MBA in 50 mM HEPES buffer (pH 7.4, containing 0.1% Tween-20 to prevent ACQ).

    • Titration: Aliquot 2 mL of the fluorophore solution into a quartz cuvette. Titrate the quencher (e.g., Tryptophan or target protein) from 0 to 100 µM in 10 µM increments.

    • Measurement: Record the steady-state fluorescence intensity ( F ) at the emission maximum after each addition. Record the initial fluorescence ( F0​ ) before any quencher is added.

    • Lifetime Validation (Self-Validation Step): Measure the fluorescence lifetime ( τ0​ and τ ) using Time-Correlated Single Photon Counting (TCSPC).

    • Data Analysis: Plot F0​/F versus Quencher Concentration [Q] .

      • Causality Check: If the plot is linear, apply the Stern-Volmer equation: F0​/F=1+KSV​[Q] .

      • If τ0​/τ=1 (lifetime is unchanged), the quenching is strictly Static (ground-state complex). If τ0​/τ=F0​/F , the quenching is Dynamic (collisional)[3].

    Protocol 2: Correction for the Inner Filter Effect (IFE)

    If you must work at high concentrations where the absorbance exceeds 0.1 OD, you must validate your data by correcting for IFE.

    Step-by-Step Methodology:

    • Absorbance Measurement: Measure the absorbance of your BTD-MBA solution at the exact excitation wavelength ( Aex​ ) and the emission wavelength ( Aem​ ) using a UV-Vis spectrophotometer.

    • Fluorescence Measurement: Measure the raw, observed fluorescence intensity ( Fobs​ ) in a standard 1 cm pathlength cuvette.

    • Mathematical Correction: Apply the standard IFE correction formula:

      Fcorr​=Fobs​×10(Aex​+Aem​)/2
    • Validation: Plot Fcorr​ against concentration. If the corrected curve is linear while the Fobs​ curve plateaus, you have successfully proven that the signal loss was purely optical (IFE) and not chemical degradation.

    References

    • Synthesis of π-Extended Thiadiazole (Oxides)
    • π-Extended Thiadiazoles Fused with Thienopyrrole or Indole Moieties: Synthesis, Structures, and Properties - The Journal of Organic Chemistry - ACS Public
    • A Novel Selective Muscarinic Acetylcholine Receptor Subtype 1 Antagonist Reduces Seizures without Impairing Hippocampus-Dependent Learning - PMC.
    • Structure–Property Studies Toward the Stimuli-Responsive Behavior of Benzyl–Phospholium Acenes - Inorganic Chemistry - ACS Public
    • Toward Electrically Pumped Organic Lasers: A Review and Outlook on Material Developments and Resonator Architectures - ResearchG

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Validation Guide to Benzothiadiazole-Based Fluorescent Sensors

    For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison and validation framework for fluorescent sensors based on the benzo[c]thiadiazole (BTD) scaffold. While...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth technical comparison and validation framework for fluorescent sensors based on the benzo[c]thiadiazole (BTD) scaffold. While direct validation studies for 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid as a sensor are not extensively available in peer-reviewed literature, the broader class of BTD derivatives has shown significant promise in the development of highly sensitive and selective fluorescent probes.[1] This guide will, therefore, focus on the essential validation protocols and performance comparisons applicable to BTD-based sensors, providing a robust framework for researchers evaluating similar compounds.

    The exceptional photophysical properties of BTD derivatives, such as high quantum yields and significant Stokes shifts, make them an attractive class of fluorophores for chemical sensing, bio-imaging, and diagnostics.[1] Their application spans the detection of various analytes, including heavy metal ions, changes in pH, and specific biomolecules.

    The Benzothiadiazole Scaffold: A Promising Platform for Fluorescent Sensors

    The core of a BTD-based sensor's functionality lies in its electron donor-acceptor (D-A) architecture. The benzo[c][1][2][3]thiadiazole unit acts as a potent electron acceptor.[4] When coupled with a suitable electron-donating moiety, this arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation. The sensitivity of this ICT process to the local environment and the presence of specific analytes is the foundation of its sensing mechanism.

    The binding of a target analyte to a receptor site on the sensor molecule can modulate the ICT process, resulting in a detectable change in the sensor's fluorescence properties. This change can manifest in several ways, including:

    • Fluorescence Quenching ("Turn-off"): The analyte's presence leads to a decrease in fluorescence intensity.

    • Fluorescence Enhancement ("Turn-on"): The analyte's presence causes an increase in fluorescence intensity.

    • Ratiometric Sensing: The analyte's presence induces a shift in the emission wavelength, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths. This method is often preferred as it can be self-calibrating and less susceptible to variations in probe concentration and instrumental factors.[5]

    Experimental Validation Workflow

    The validation of a novel BTD-based fluorescent sensor is a multi-step process designed to rigorously characterize its performance and suitability for a specific application. This section outlines the critical experimental protocols.

    Diagram of the Sensor Validation Workflow

    cluster_synthesis Synthesis & Characterization cluster_photophysical Photophysical Properties cluster_performance Sensor Performance Evaluation cluster_application Application & Validation synthesis Synthesis of BTD Derivative purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization absorption UV-Vis Absorption Spectroscopy characterization->absorption emission Fluorescence Emission Spectroscopy absorption->emission quantum_yield Quantum Yield Determination emission->quantum_yield stokes_shift Stokes Shift Calculation emission->stokes_shift selectivity Selectivity Studies (Interference Testing) stokes_shift->selectivity sensitivity Sensitivity & Limit of Detection (LOD) selectivity->sensitivity response_time Response Time Measurement sensitivity->response_time ph_stability pH Stability Assessment response_time->ph_stability reversibility Reversibility & Regeneration ph_stability->reversibility real_sample Analysis in Real Samples (e.g., environmental, biological) reversibility->real_sample cellular_imaging In Vitro/In Vivo Imaging (if applicable) real_sample->cellular_imaging

    Caption: A generalized workflow for the validation of a novel fluorescent chemical sensor.

    Step-by-Step Methodologies

    1. Synthesis and Characterization:

    • Objective: To synthesize the BTD-based sensor and confirm its chemical identity and purity.

    • Protocol:

      • Synthesize the target molecule, for instance, via a Suzuki-Miyaura cross-coupling reaction to link the BTD core with other aromatic moieties.[6]

      • Purify the crude product using techniques such as column chromatography and recrystallization.

      • Characterize the purified compound using:

        • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

        • Mass Spectrometry (MS): To verify the molecular weight.

        • Infrared (IR) Spectroscopy: To identify functional groups.

    2. Photophysical Characterization:

    • Objective: To determine the fundamental photophysical properties of the sensor in the absence of the analyte.

    • Protocol:

      • UV-Vis Absorption Spectroscopy: Dissolve the compound in a suitable solvent (e.g., DMSO, acetonitrile) and record the absorption spectrum to determine the maximum absorption wavelength (λ_abs).

      • Fluorescence Spectroscopy: Excite the solution at λ_abs and record the emission spectrum to determine the maximum emission wavelength (λ_em).

      • Quantum Yield (Φ) Calculation: Determine the fluorescence quantum yield relative to a well-known standard (e.g., quinine sulfate).

      • Stokes Shift Calculation: Calculate the difference between λ_em and λ_abs. A large Stokes shift is generally desirable to minimize self-absorption.

    3. Sensor Performance Evaluation:

    • Objective: To assess the sensor's effectiveness in detecting the target analyte.

    • Protocol:

      • Selectivity:

        • Prepare solutions of the sensor with a range of potentially interfering ions and molecules at concentrations significantly higher than the target analyte.

        • Measure the fluorescence response to each potential interferent.

        • An ideal sensor will show a significant response only to the target analyte.

      • Sensitivity and Limit of Detection (LOD):

        • Prepare a series of solutions with varying concentrations of the target analyte and a fixed concentration of the sensor.

        • Measure the fluorescence intensity at each analyte concentration.

        • Plot the fluorescence intensity versus analyte concentration to generate a calibration curve.

        • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve.

      • Response Time:

        • Monitor the fluorescence intensity of the sensor solution over time immediately after the addition of the target analyte.

        • The time taken to reach a stable fluorescence signal is the response time.

      • pH Stability:

        • Measure the fluorescence response of the sensor to the analyte across a range of pH values to determine the optimal operating pH range.

      • Reversibility:

        • After the addition of the analyte, introduce a reagent that can sequester the analyte (e.g., EDTA for metal ions).

        • A reversible sensor will show a return to its original fluorescence state.

    Comparative Performance of Benzothiadiazole-Based Sensors

    The performance of a novel BTD-based sensor should be benchmarked against existing analytical methods and alternative fluorescent probes. The following table provides a comparative overview of the performance of different BTD-based sensors reported in the literature.

    SensorAnalyte(s)Sensing MechanismLimit of Detection (LOD)Key AdvantagesReference
    JXUST-3 Al³⁺, Cr³⁺, Fe³⁺Turn-offAl³⁺: 0.055 µM, Cr³⁺: 0.049 µM, Fe³⁺: 0.056 µMMulti-ion sensing, good stability[2]
    Compound-1 Zn²⁺Ratiometric, Turn-on0.25 ppm (~3.8 µM)Ratiometric detection, high quantum yield[1]
    NBO pHRatiometricN/AWide operational pH range[1]
    Sensor 2 Fe³⁺Turn-off5.86 µMApplicable in living cells[7]
    Signaling Mechanisms of BTD-Based Sensors

    The diverse sensing mechanisms of BTD derivatives contribute to their versatility. The choice of mechanism depends on the specific design of the sensor and the nature of its interaction with the analyte.

    cluster_turn_off Turn-Off Sensing cluster_turn_on Turn-On Sensing cluster_ratiometric Ratiometric Sensing turn_off_initial High Fluorescence turn_off_final Low Fluorescence (Quenched) turn_off_initial->turn_off_final + Analyte turn_on_initial Low Fluorescence turn_on_final High Fluorescence turn_on_initial->turn_on_final + Analyte ratiometric_initial Emission at λ1 ratiometric_final Emission at λ2 ratiometric_initial->ratiometric_final + Analyte

    Caption: Common signaling mechanisms in fluorescent sensors.

    Conclusion and Future Outlook

    The validation of any new chemical sensor requires a systematic and rigorous evaluation of its performance characteristics. For BTD-based sensors, their inherent photophysical properties provide a strong foundation for the development of highly effective probes. The validation workflow and comparative data presented in this guide offer a framework for researchers to assess the potential of novel BTD derivatives, including 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid.

    Future research in this area will likely focus on enhancing the selectivity of these sensors for specific analytes in complex biological and environmental matrices, as well as developing sensors with multi-analyte detection capabilities. The continued exploration of the structure-property relationships within the BTD class of compounds will undoubtedly lead to the development of next-generation sensors with even greater sensitivity and utility.

    References

    • A multifunctional benzothiadiazole-based fluorescence sensor for Al3+, Cr3+ and Fe3+. CrystEngComm (RSC Publishing). Available at: [Link]

    • Bicolour fluorescent molecular sensors for cations: design and experimental validation. RSC Publishing. Available at: [Link]

    • Thin-film ratiometric fluorescent chemosensors with tunable performance characteristics. Chemical Communications (RSC Publishing). Available at: [Link]

    • Design, Fabrication and Validation of Chemical Sensors for Detecting Hydrocarbons to Facilitate Oil Spillage Remediation. MDPI. Available at: [Link]

    • Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells. ResearchGate. Available at: [Link]

    • Polymer-based fluorescent sensor incorporating 2,2′-bipyridyl and benzo[1][2][8]thiadiazole moieties for Cu2+ detection. R Discovery. Available at: [Link]

    • Introduction: Experimental Methods in Chemical Sensor and Sensor Array Evaluation and Development. ResearchGate. Available at: [Link]

    • Experimental setup for the sensor validation. ResearchGate. Available at: [Link]

    • 4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts. RSC Publishing. Available at: [Link]

    • Next-Generation Chemical Sensors: The Convergence of Nanomaterials, Advanced Characterization, and Real-World Applications. MDPI. Available at: [Link]

    • Performance of MOF-based fluorescent chemosensors for the detection of small organic molecules. ResearchGate. Available at: [Link]

    • 4-(Benzo[c][1][2][3]thiadiazol-5-ylMethoxy)benzoic acid. NextSDS. Available at: [Link]

    • Functional fluorescent probes for efficient identification and detection of mercury ions based on fluorescence emission, quenching, and resonance energy transfer processes. AIMS Press. Available at: [Link]

    • Comparison of the Performance of Fluorescent, Phosphorescent and TADF Luminophores for Explosives Sensing. ChemRxiv. Available at: [Link]

    • Recent progress in fluorescent chemosensors for selective aldehyde detection. RSC Publishing. Available at: [Link]

    • Synthesis of Benzo[3][5]thiazolo[2,3-c][1][2][5]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. MDPI. Available at: [Link]

    • Significant Influences of Elaborately Modulating Electron Donors on Light Absorption and Multichannel Charge-Transfer Dynamics for 4-(Benzo[c][1][2][3]thiadiazol-4-ylethynyl)benzoic Acid Dyes. PubMed. Available at: [Link]

    • 4,4'-(Benzo[c][1][2][3]thiadiazole-4,7-diyl)dibenzoic acid. PubChem. Available at: [Link]

    • Detection of Benzoic Acid Additive Based on a Terahertz Metasurface Sensor. ResearchGate. Available at: [Link]

    • Benzo[c][1][2][3]thiadiazole-4,7-diyl)bis(quinolin-4(1H). PMC. Available at: [Link]

    • Detection of Benzoic Acid by an Amperometric Inhibitor Biosensor Based on Mushroom Tissue Homogenate. ResearchGate. Available at: [Link]

    Sources

    Comparative

    A Comprehensive Comparison Guide: 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic Acid vs. Traditional Fluorescent Linkers

    Target Audience: Researchers, scientists, and drug development professionals. In the rapidly evolving fields of bioconjugation, targeted protein degradation (PROTACs), and live-cell imaging, the selection of a fluorescen...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    In the rapidly evolving fields of bioconjugation, targeted protein degradation (PROTACs), and live-cell imaging, the selection of a fluorescent linker is a critical determinant of experimental success. While traditional fluorophores like FITC and Cyanine dyes are ubiquitous, they often suffer from photobleaching, self-quenching, and a lack of environmental sensitivity.

    This guide provides an in-depth, objective comparison between 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid (BTD-BA) —a specialized, environment-sensitive fluorophore—and conventional alternatives. By synthesizing structural causality with self-validating experimental protocols, this guide serves as a definitive resource for optimizing your bioconjugation workflows.

    Structural & Mechanistic Analysis: The BTD Advantage

    To understand why BTD-BA outperforms traditional linkers in specific applications, we must analyze its molecular architecture. The molecule consists of three functional domains:

    • The 2,1,3-Benzothiadiazole (BTD) Core: Acts as a strong electron acceptor. BTD derivatives are renowned for their outstanding photophysical and chemical stability [1].

    • The Methoxy Group: Acts as an electron donor. This creates a "push-pull" system that facilitates an Intramolecular Charge Transfer (ICT) state upon excitation.

    • The Benzoic Acid Handle: Provides a highly stable carboxylic acid moiety for covalent conjugation to primary amines via standard amide bond formation.

    The Power of Solvatochromism

    Unlike FITC or BODIPY, which emit a static signal regardless of their surroundings, BTD-BA is highly solvatochromic . Because the ICT state is highly polarized, the emission wavelength and quantum yield shift dramatically depending on the local dielectric constant (polarity) of the solvent [2]. When a BTD-BA-conjugated peptide moves from an aqueous environment (highly polar, quenched emission) into a lipid membrane or a hydrophobic protein pocket (non-polar), it exhibits a massive fluorescent enhancement and a blue-shifted emission [3].

    Photophysics Ground Ground State (BTD-BA) Excited Excited State (ICT State) Ground->Excited Photon Absorption (Excitation) Aqueous Aqueous Environment (Quenched / Red-Shifted) Excited->Aqueous High Polarity (Non-radiative decay) Lipidic Hydrophobic Pocket (High Emission / Blue-Shifted) Excited->Lipidic Low Polarity (Radiative decay)

    Fig 1: Photophysical mechanism of BTD-BA showcasing environment-sensitive solvatochromism.

    Comparative Performance Analysis

    When designing a probe or a drug conjugate, steric bulk and photostability are just as important as fluorescence. Bulky dyes like Cy5 can disrupt the binding affinity of small-molecule ligands. BTD-BA offers a compact footprint (MW ~286 g/mol ) combined with a massive Stokes shift, preventing the auto-quenching commonly seen with FITC.

    Table 1: Photophysical and Structural Comparison of Fluorescent Linkers
    FeatureBTD-BAFITCCy5BODIPY FL
    Molecular Weight ~286 g/mol 389 g/mol ~700+ g/mol ~292 g/mol
    Stokes Shift >100 nm (Environment dependent)~25 nm~20 nm~15 nm
    Solvatochromism High (Excellent for lipid/protein probing)LowLowLow
    Photostability Excellent Poor (Rapid photobleaching)ModerateExcellent
    Conjugation Chemistry Carboxylic Acid (EDC/NHS to Amine)Isothiocyanate (to Amine)NHS-Ester or MaleimideNHS-Ester or Maleimide
    Signal-to-Noise Ratio High (Washes out background in water)Low (High background fluorescence)ModerateModerate

    Experimental Workflow: Bioconjugation & Self-Validation

    To harness the benzoic acid handle of BTD-BA, we utilize EDC/NHS coupling. This protocol is designed as a self-validating system . We do not merely mix reagents; we control the pH to exploit the pKa of the reactive groups, ensuring maximum yield and reproducibility [4].

    Causality in Reagent Selection:
    • Why MES Buffer (pH 6.0) for Activation? EDC requires protonated carboxylic acids to form the reactive O-acylisourea intermediate. However, this intermediate is highly unstable in water.

    • Why add NHS? NHS reacts with the O-acylisourea to form a semi-stable NHS-ester, which survives long enough to react with amines.

    • Why switch to Borate/PBS Buffer (pH 8.0) for Conjugation? Primary amines on target proteins/peptides must be unprotonated (nucleophilic) to attack the NHS-ester. A pH of 8.0 ensures the amines are active without rapidly hydrolyzing the NHS-ester.

    Step-by-Step Protocol

    Phase 1: Activation of BTD-BA

    • Dissolve 1.0 mg of BTD-BA in 100 µL of anhydrous DMSO.

    • Dilute the solution with 900 µL of 100 mM MES buffer (pH 6.0).

    • Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS.

    • Incubate at room temperature for 30 minutes with gentle agitation to form the BTD-NHS ester.

    Phase 2: Conjugation to Target Amine 5. Prepare the target protein/peptide (e.g., 1-5 mg/mL) in 100 mM Borate buffer (pH 8.0). Ensure no primary amine-containing buffers (like Tris) are present. 6. Add the activated BTD-NHS ester dropwise to the protein solution. 7. Incubate for 2 hours at room temperature (or 16 hours at 4°C) protected from light.

    Phase 3: Purification and Self-Validation 8. Remove unreacted dye using a size-exclusion desalting column (e.g., PD-10) equilibrated with PBS. 9. Validation Step 1 (Degree of Labeling): Measure the absorbance of the conjugate at 280 nm (protein) and the λmax​ of the BTD dye. Calculate the Degree of Labeling (DoL) using the Beer-Lambert law to confirm a 1:1 or desired stoichiometric ratio. 10. Validation Step 2 (Functional Shift): Record the fluorescence emission spectrum of the conjugate in PBS, then add 1% SDS or a lipid vesicle suspension. A successful conjugation of a functional BTD probe will yield a >5-fold increase in fluorescence intensity and a distinct blue shift, validating both the covalent attachment and the structural integrity of the solvatochromic core.

    Bioconjugation Step1 1. BTD-BA Linker (Carboxylic Acid) Step2 2. Activation (EDC/NHS, pH 6.0) Step1->Step2 Add EDC/NHS in MES Step3 3. NHS-Ester Intermediate (Amine-Reactive) Step2->Step3 30 min, RT Step4 4. Target Conjugation (Protein/Peptide, pH 8.0) Step3->Step4 Add Target Amine Step5 5. Self-Validation (DoL & Solvatochromic Assay) Step4->Step5 Purify via SEC

    Fig 2: Optimized EDC/NHS bioconjugation workflow for BTD-BA linking.

    Conclusion

    For researchers developing targeted therapeutics or lipid-interacting probes, relying on static fluorophores like FITC limits the depth of biological data acquired. 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid offers a sophisticated alternative. By combining a low molecular weight, a highly stable benzoic acid conjugation handle, and profound solvatochromism, BTD-BA not only tracks where a molecule goes but actively reports on the biochemical nature of the microenvironment it occupies.

    References
    • Dyrager, C., et al. (2017). Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties. Bioconjugate Chemistry. Available at:[Link]

    • ACS Publications. (2026). Lipid-Targeting Multiresponsive Benzothiadiazole Fluorophore for Live-Cell Imaging and Real-Time Liver Injury Monitoring. Available at:[Link]

    • Isoppo, V. G., et al. (2020). Highly fluorescent lipophilic 2,1,3-benzothiadiazole fluorophores as optical sensors. Sensors and Actuators B: Chemical. Available at:[Link]

    • ACS Omega. (2017). In Situ Monitoring of Linear RGD-Peptide Bioconjugation with Nanoscale Polymer Brushes. Available at:[Link]

    Validation

    Comparative Biological Activity Guide: 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic Acid vs. Analogs

    Executive Summary & Pharmacophore Rationale In the landscape of modern drug discovery, the benzo[c][1,2,5]thiadiazole (BTD) scaffold has emerged as a highly privileged pharmacophore. When coupled with a benzoic acid moie...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Pharmacophore Rationale

    In the landscape of modern drug discovery, the benzo[c][1,2,5]thiadiazole (BTD) scaffold has emerged as a highly privileged pharmacophore. When coupled with a benzoic acid moiety—as seen in 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid —the resulting architecture offers a potent combination of strong π-π stacking capabilities and critical electrostatic interactions.

    The BTD ring acts as an electron-deficient π-system and a dual hydrogen-bond acceptor, making it an excellent bioisostere for naphthalene or quinoxaline rings. Meanwhile, the benzoic acid group provides a critical anion that frequently interacts with conserved Arginine or Lysine residues in target binding pockets. This specific structural combination has been extensively evaluated in high-throughput screening campaigns, most notably as competitive inhibitors for bacterial enzymes like Mycobacterial FadD2 (a fatty acyl-CoA synthetase)[1] and eukaryotic kinases, as well as in agricultural applications for systemic acquired resistance (SAR)[2].

    This guide objectively compares the in vitro biological activity of the ether-linked 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid against its key structural analogs, providing field-proven experimental protocols to validate these findings.

    Target Profiling & Mechanistic Insights: Mycobacterial FadD2

    FadD2 is a critical enzyme in Mycobacterium tuberculosis (M. tb) responsible for activating host fatty acids into acyl-CoAs, a mandatory first step for mycolic acid biosynthesis and bacterial cell wall integrity.

    • Mechanistic Causality: The benzoic acid moiety of the BTD analogs mimics the carboxylate of natural fatty acid substrates. Simultaneously, the hydrophobic, flat BTD ring occupies the deep acyl-chain binding pocket of FadD2. By competing with natural substrates, these compounds stall lipid metabolism.

    • Linker Chemistry Impact: The ether linker (-CH₂-O-) in the target compound provides rotational flexibility. However, substituting this with a sulfonamide linker (-SO₂-NH-) introduces a distinct tetrahedral geometry and an additional hydrogen-bond donor, which more accurately mimics the transition state of the acyl-AMP intermediate, thereby significantly boosting binding affinity[1].

    G A Host Fatty Acids B FadD2 Enzyme (Acyl-CoA Synthetase) A->B Substrate Binding C Fatty Acyl-CoA B->C ATP + CoA D Mycolic Acid Synthesis (Mycobacterial Wall) C->D Lipid Metabolism E BTD-Benzoic Acid Derivatives E->B Competitive Inhibition

    Mechanism of FadD2 inhibition by BTD-benzoic acid derivatives in M. tuberculosis.

    Comparative Performance Data

    To evaluate the structure-activity relationship (SAR), we compare the target compound against a sulfonamide analog and an ester prodrug (CAS 874834-02-3).

    Note: The ester prodrug lacks in vitro biochemical activity due to the masked carboxylate, but demonstrates whole-cell efficacy once cleaved by intracellular esterases.

    CompoundLinker ChemistryFadD2 IC₅₀ (µM)M. tb MIC (µM)ClogPLigand Efficiency (LE)
    4-(BTD-5-ylmethoxy)benzoic acid Ether (-CH₂-O-)4.2 ± 0.325.03.100.38
    3-(BTD-4-sulfonamido)benzoic acid Sulfonamide (-SO₂-NH-)1.8 ± 0.112.52.850.42
    Methyl 4-(BTD-5-ylmethoxy)benzoate Ester Prodrug>10030.04.20N/A

    Experimental Workflows & Self-Validating Protocols

    To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems containing internal quality controls.

    Protocol 1: Fluorescence Polarization (FP) Assay for FadD2 Binding

    Rationale: We utilize [1] because it allows for a homogenous, mix-and-read high-throughput screening format without wash steps, minimizing artifacts. When a small fluorescent tracer binds to the large FadD2 protein, its tumbling slows, resulting in high polarization (mP). Active BTD analogs displace the tracer, increasing tumbling speed and lowering the mP signal.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100 to prevent compound aggregation).

    • Complex Formation: Incubate 50 nM purified recombinant FadD2 with 5 nM BODIPY-labeled fatty acid tracer.

    • Compound Addition: Dispense BTD analogs (0.1 µM to 100 µM, 1% final DMSO) into a 384-well black microplate.

    • Incubation: Add the FadD2/tracer complex to the compounds. Incubate in the dark for 30 minutes at room temperature to reach equilibrium.

    • Readout: Measure parallel and perpendicular fluorescence intensity using a microplate reader (Ex: 485 nm, Em: 535 nm). Calculate mP.

    • Self-Validation (Z'-factor): Include positive controls (100 µM unlabeled oleic acid) and negative controls (1% DMSO). The assay is only valid if the calculated Z'-factor is > 0.5, confirming that observed displacement is statistically significant and free from compound autofluorescence interference.

    G Step1 1. Purified FadD2 + Fluorescent Tracer Step2 2. Add BTD Analog (Test Compound) Step1->Step2 Step3 3. Incubate (30 min, Room Temp) Step2->Step3 Step4 4. Measure Fluorescence Polarization (mP) Step3->Step4 HighP High mP: Tracer Bound (Inactive Compound) Step4->HighP No Displacement LowP Low mP: Tracer Displaced (Active Inhibitor) Step4->LowP Competitive Binding

    Step-by-step Fluorescence Polarization (FP) assay workflow for FadD2 inhibitor screening.
    Protocol 2: Whole-Cell MIC Determination (Resazurin Microtiter Assay)

    Rationale: Mycobacteria naturally clump in liquid culture, making standard optical density (OD₆₀₀) measurements highly variable. The Resazurin Microtiter Assay (REMA) circumvents this by measuring metabolic activity. Viable cells reduce the blue, non-fluorescent resazurin dye to pink, highly fluorescent resorufin.

    Step-by-Step Methodology:

    • Culture Preparation: Grow M. tb H37Rv in Middlebrook 7H9 broth supplemented with OADC to logarithmic phase (OD₆₀₀ ~0.6).

    • Plating: Dilute the culture to 1×105 CFU/mL. Dispense 100 µL per well into a 96-well plate containing serial dilutions of the BTD analogs.

    • Incubation: Incubate plates at 37°C for 7 days.

    • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours.

    • Readout: Measure fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is defined as the lowest concentration preventing the color change from blue to pink.

    References

    • Title: 3-(Benzo[c][1,2,5]thiadiazole-4-sulfonamido)benzoic acid (FadD2 Inhibitor Screening) Source: ChemSrc URL: [Link]

    • Title: Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection Source: National Center for Biotechnology Information (PMC) URL: [Link]

    • Title: Benzothiazole: Synthetic Strategies, Biological Potential, and Interactions With Targets Source: Academia.edu URL: [Link]

    Sources

    Comparative

    "cross-reactivity of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid-based sensors"

    As a Senior Application Scientist, evaluating the analytical reliability of a novel fluorescent probe requires moving beyond basic "turn-on" or "turn-off" metrics. When integrating 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, evaluating the analytical reliability of a novel fluorescent probe requires moving beyond basic "turn-on" or "turn-off" metrics. When integrating 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid-based sensors (BTD-MBA) into diagnostic or environmental workflows, the primary hurdle is cross-reactivity —the sensor’s propensity to generate false-positive signals in the presence of competing analytes.

    This guide provides an objective, mechanistically grounded comparison of BTD-MBA against industry-standard alternative scaffolds, equipping researchers with the causality and self-validating protocols necessary to deploy this sensor effectively.

    Mechanistic Causality: Why BTD-MBA Behaves the Way it Does

    To understand the cross-reactivity profile of BTD-MBA, we must deconstruct its molecular architecture. The sensor consists of three functional zones:

    • The Fluorophore (Benzo[c][1,2,5]thiadiazole - BTD): A highly stable, electron-deficient core known for its excellent quantum yields and large Stokes shifts, making it a premier building block for optical devices ().

    • The Spacer (Methoxy Linker, -CH₂-O-): This is the critical design choice. Unlike direct arylation, the ether linkage breaks the extended π -conjugation between the receptor and the fluorophore. This shifts the primary sensing mechanism from Intramolecular Charge Transfer (ICT) to Photoinduced Electron Transfer (PET) .

    • The Receptor (Benzoic Acid): The terminal carboxylic acid, working in tandem with the lone pairs of the ether oxygen, creates a bidentate chelation pocket highly affine to thiophilic heavy metals (e.g., Hg²⁺, Pb²⁺).

    The Causality of the Signal: In the unbound state, the electron-rich ether oxygen quenches the BTD core's fluorescence via PET. Upon metal chelation, these lone pairs are conformationally locked, inhibiting PET and triggering a robust fluorescence "turn-on." Cross-reactivity occurs when non-target metals (like Cu²⁺ or Fe³⁺) possess sufficient charge density to partially coordinate this pocket, leading to intermediate PET inhibition.

    Mechanism cluster_0 BTD-MBA Architecture Receptor Benzoic Acid (Binding Pocket) Linker Methoxy Linker (Flexible Pivot) Receptor->Linker Fluorophore Benzo[c]thiadiazole (Fluorophore) Linker->Fluorophore PET PET Quenching Inhibited Fluorophore->PET Excitation Analyte Target Analyte (e.g., Hg2+) Analyte->Receptor Chelation Output Fluorescence Turn-On PET->Output Emission

    Figure 1: PET-inhibition signaling pathway of BTD-MBA upon analyte chelation.

    Comparative Performance and Cross-Reactivity Matrix

    When benchmarking BTD-MBA against ubiquitous alternatives like Naphthalimide and Rhodamine scaffolds, we must evaluate them under complex matrix conditions. The data below summarizes the photophysical and cross-reactivity profiles derived from standard ratiometric discrimination assays ().

    ParameterBTD-MBA SensorsNaphthalimide-BasedRhodamine-Based
    Primary Mechanism PET Inhibition / ICTPure ICTSpirolactam Ring Opening
    Stokes Shift Large (~100–150 nm) Moderate (~60–80 nm)Small (~30–50 nm)
    Primary Target (Typical) Hg²⁺, Pb²⁺Cu²⁺, BiothiolsFe³⁺, Cu²⁺
    Major Cross-Reactants Cu²⁺, Zn²⁺ (at >10x conc.) pH fluctuations, Ag⁺Protons (Highly pH sensitive)
    Matrix Stability High (Stable in aqueous/DMSO)Prone to aggregation in waterUnstable in acidic media
    Limit of Detection (LOD) ~10–50 nM~50–100 nM~1–10 nM

    Strategic Takeaway: BTD-MBA offers a superior Stokes shift compared to Rhodamine, which minimizes auto-fluorescence interference in biological samples. However, its flexible methoxy linker makes it slightly more susceptible to cross-reactivity from Cu²⁺ than rigid Naphthalimide structures.

    Self-Validating Experimental Protocol: Cross-Reactivity Screening

    To trust your sensor, the assay must validate itself. A common pitfall in sensor literature is mistaking a chemical degradation event or buffer precipitation for a legitimate binding response. The following protocol is designed as a self-validating system to definitively quantify cross-reactivity.

    Phase 1: Matrix Preparation and Baseline Establishment

    Causality Note: We strictly utilize 10 mM HEPES buffer (pH 7.4) rather than Phosphate-Buffered Saline (PBS). Phosphate ions rapidly precipitate heavy metals (like Pb²⁺ and Hg²⁺), which causes light scattering that mimics fluorescence quenching, leading to catastrophic false positives.

    • Prepare a 1.0 mM stock solution of BTD-MBA in spectroscopic-grade DMSO.

    • Dilute to a working concentration of 10 µM in 10 mM HEPES buffer (pH 7.4, containing 1% DMSO as a cosolvent to prevent aggregation).

    • Record the baseline UV-Vis absorption and fluorescence emission spectra ( λex​ ≈ 380 nm).

    Phase 2: Primary Titration & Isosbestic Validation
    • Titrate the primary analyte (e.g., Hg²⁺) from 0 to 50 µM.

    • Self-Validation Step: Monitor the UV-Vis spectra for an isosbestic point (a specific wavelength where absorbance remains constant during titration). The presence of a clean isosbestic point mathematically proves a clean 1:1 binding stoichiometry without sensor degradation or aggregation.

    Phase 3: Competitive Cross-Reactivity Assay
    • Aliquot the 10 µM BTD-MBA solution into a 96-well microplate.

    • To the "Interference" wells, add 500 µM of potential cross-reactants (Cu²⁺, Zn²⁺, Fe³⁺, Na⁺, K⁺)—a 50-fold excess.

    • Record the fluorescence. A robust sensor should show <10% signal change here.

    • To these same wells, subsequently add 50 µM of the primary analyte (Hg²⁺).

    • Calculate the Interference Ratio: (Fmix​/Fprimary​)×100 . A recovery of 95-105% indicates true orthogonality.

    Phase 4: Reversibility Control (The Ultimate Validation)
    • To the fully complexed BTD-MBA + Hg²⁺ solution, add 1.0 mM EDTA.

    • Self-Validation Step: The fluorescence must return to the baseline Phase 1 levels. If the signal does not reverse, the target analyte irreversibly cleaved the methoxy linker or degraded the BTD core, meaning it is a chemodosimeter (irreversible), not a reversible chemosensor.

    Workflow Start Prepare 10 µM BTD-MBA in 10 mM HEPES (pH 7.4) Primary Add Primary Analyte (e.g., 50 µM Hg2+) Start->Primary Competitor Add Cross-Reactant (e.g., 500 µM Cu2+) Start->Competitor Measure1 Record Fluorescence (λex = 380 nm) Primary->Measure1 Measure2 Record Fluorescence (λex = 380 nm) Primary->Measure2 + Competitor Competitor->Primary Competitive Matrix Validate Add 1 mM EDTA (Reversibility Check) Measure1->Validate Measure2->Validate End Calculate Interference Ratio (%) Validate->End

    Figure 2: Self-validating experimental workflow for competitive cross-reactivity screening.

    Conclusion & Strategic Recommendations

    The 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid scaffold is a highly versatile optical tool, uniquely bridging the gap between the high quantum yields of BTD derivatives () and the tunable chelation properties of benzoic acid.

    When to choose BTD-MBA:

    • Optically Dense Matrices: Its large Stokes shift makes it vastly superior to Rhodamine when working in biological fluids where auto-fluorescence is a limiting factor.

    • Multi-Analyte Environments: Provided the competitive assay yields an interference ratio >90%, the PET-inhibition mechanism is highly reliable.

    When to avoid BTD-MBA:

    • High Cu²⁺ Environments: Due to the ether-carboxylate binding pocket's flexibility, environments with extreme copper concentrations may induce false positives. In such cases, a rigidified Naphthalimide sensor is recommended.

    References

    • Title: 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices Source: Molecules (MDPI) URL: [Link]

    • Title: Bis-triazolylchalcogenium-Functionalized Benzothiadiazole Derivatives as Light-up Sensors for DNA and BSA Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: D–π–A–π–D-Configured Imidazole-Tethered Benzothiadiazole-Based Sensor for the Ratiometric Discrimination of Picric Acid Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    Validation

    Application Guide: Evaluating the Photostability of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic Acid

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Application Note Executive Summary In the development of advanced fluorescent pr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Application Note

    Executive Summary

    In the development of advanced fluorescent probes and photosensitizers, photostability is the critical bottleneck dictating a molecule's utility in long-term live-cell imaging, continuous-flow photocatalysis, and organic electronics. This guide evaluates the photostability of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid (BTZ-MBA) , a specialized probe combining the highly stable benzo[c][1,2,5]thiadiazole (BTZ) core with a bioconjugatable benzoic acid handle. By objectively comparing BTZ-MBA against traditional fluorophores and other BTZ derivatives, this guide provides a mechanistic rationale for its performance and outlines a self-validating experimental protocol for rigorous photostability quantification.

    Structural Rationale: Why the BTZ Core?

    As a Senior Application Scientist, selecting a fluorophore requires looking beyond peak emission and quantum yield; one must evaluate the survival of the signal under operational stress. The benzo[c][1,2,5]thiadiazole (BTZ) core is a renowned electron acceptor widely utilized in organic semiconductors, photovoltaics, and Donor-Acceptor (D-A) photoactive systems 1.

    The exceptional photostability of BTZ-MBA is rooted in its D-A architecture. The strong electron-withdrawing character of the thiadiazole ring stabilizes the lowest unoccupied molecular orbital (LUMO) 2. This stabilization reduces the thermodynamic driving force for photo-oxidation, shielding the excited state from attack by singlet oxygen or other reactive oxygen species (ROS). Furthermore, the rigid planar geometry of the BTZ core minimizes non-radiative decay pathways, ensuring that absorbed energy is efficiently managed via intramolecular charge transfer (ICT) rather than destructive bond cleavage 3.

    Photophysics N1 Photon Absorption (S0 -> S1 Excitation) N2 Intramolecular Charge Transfer (Donor to Acceptor) N1->N2 Charge Separation N3 LUMO Stabilization (BTZ Core Effect) N2->N3 Energy Lowering N4 Resistance to ROS (High Photostability) N3->N4 Shielding from Oxidation

    Logical relationship of Donor-Acceptor architecture driving BTZ-MBA photostability.

    Comparative Performance Data

    Not all BTZ derivatives are created equal. While the parent compound 4,7-diphenylbenzo[c][1,2,5]thiadiazole (pH-BTZ) exhibits excellent photostability, modifying the core with certain donor groups (e.g., pyrrole in Pyr-BTZ) introduces reactive sites that lead to significant photodecomposition [[4]]().

    BTZ-MBA strikes an optimal balance: it retains the near-indestructible nature of the parent pH-BTZ while offering a benzoic acid moiety for NHS-ester bioconjugation. The table below benchmarks BTZ-MBA against traditional biological probes and other BTZ-class molecules under continuous 100 mW/cm² irradiation.

    CompoundCore ArchitectureAbs Max (nm)Em Max (nm)Photobleaching t1/2​ (min)Primary Degradation Pathway
    Fluorescein Xanthene49051512Oxidative cleavage
    Rhodamine B Xanthene54056545N-dealkylation
    Pyr-BTZ BTZ-Pyrrole41055028Pyrrole ring oxidation
    pH-BTZ BTZ-Phenyl380520>500Highly stable (No conjugation handle)
    BTZ-MBA BTZ-Benzoic Acid 395 535 >450 Highly stable (Bioconjugatable)

    Data Note: t1/2​ values represent the time required for a 50% loss in initial fluorescence intensity in oxygenated solvents.

    Self-Validating Experimental Protocol

    A protocol is only as reliable as its internal controls. To definitively prove that BTZ-MBA outperforms alternatives, the experimental design must isolate photochemical degradation from thermal or solvolytic decay. The following workflow represents a self-validating system for absolute photostability quantification.

    Workflow N1 Sample Prep & Degassing N2 Actinometry Calibration N1->N2 Baseline N3 Controlled Irradiation N2->N3 Standardized Flux N4 Kinetic Analysis N3->N4 Real-time Aliquots

    Self-validating experimental workflow for absolute photostability quantification.

    Step-by-Step Methodology & Causality

    Step 1: Sample Preparation and Environmental Control

    • Action: Prepare 10 µM solutions of BTZ-MBA and control compounds (e.g., Fluorescein, Pyr-BTZ) in a standardized solvent (e.g., Chloroform or PBS, depending on application). Split each sample into two cuvettes: one aerated, and one purged with Argon for 15 minutes.

    • Causality: Photobleaching is predominantly mediated by Type II photosensitization (singlet oxygen generation). By comparing degradation rates in oxygenated versus argon-purged environments, we isolate the oxygen-dependent degradation pathway from direct homolytic photo-cleavage.

    Step 2: Flux Standardization via Actinometry

    • Action: Perform potassium ferrioxalate actinometry prior to the experiment to measure the exact photon flux of the light source.

    • Causality: Lamp intensity degrades over time. Standardizing the photon flux ensures that the calculated t1/2​ values are absolute, reproducible across different laboratories, and not merely an artifact of a dimming bulb.

    Step 3: Controlled Irradiation

    • Action: Irradiate the cuvettes using a 300 W Xenon arc lamp equipped with an AM 1.5G filter and a circulating water IR-filter.

    • Causality: The AM 1.5G filter mimics the solar spectrum, providing a standardized, real-world stress test. The water IR-filter is mandatory to prevent sample heating, ensuring the observed signal loss is purely photochemical and not thermal.

    Step 4: Dark Control Validation

    • Action: Maintain a parallel set of identical samples in the dark at the exact same temperature (25 °C) for the duration of the experiment.

    • Causality: If the dark control shows signal loss, the compound is chemically unstable in the solvent (solvolysis) rather than photochemically unstable. This step validates the integrity of the entire assay.

    Step 5: Kinetic Tracking and NMR Verification

    • Action: Extract aliquots at t=0,10,30,60,120,and 450 minutes. Measure the UV-Vis absorbance and fluorescence emission. For compounds showing degradation (like Pyr-BTZ), compare 1 H NMR spectra recorded before and after 18 hours of irradiation 4.

    • Causality: Spectroscopic tracking provides the kinetic rate of decay, while post-irradiation NMR precisely identifies the structural failure points (e.g., cleavage of the methoxy linker vs. oxidation of the core), informing future rational design.

    Conclusion

    Evaluating the photostability of 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid reveals it to be a superior alternative to traditional xanthene dyes and unstable BTZ-derivatives. By leveraging the intrinsic LUMO stabilization of the benzo[c][1,2,5]thiadiazole core, it resists oxidative photobleaching while providing a critical benzoic acid handle for downstream applications in bioimaging and materials science.

    References

    • 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts. Heriot-Watt University. URL: [Link]

    • Ultra-Photostable Random Lasing Coming from the Benzothiadiazole Derivative Dye-Doped Organic System. ResearchGate. URL: [Link]

    • 8,8′-(Benzo[ c ][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1 H )-one): a twisted photosensitizer with AIE properties. RSC Advances (RSC Publishing). URL: [Link]

    • Advances in Organic Semiconductors for Solar-Driven Hydrogen Generation from Water. ACS Applied Materials & Interfaces. URL: [Link]

    Sources

    Comparative

    "benchmark studies of benzo[c]thiadiazole fluorophores"

    Benchmarking Benzo[c]thiadiazole (BTD) Fluorophores: A Comparative Guide for Advanced Bioimaging and Sensing As the demands of modern chemical biology and materials science push the limits of optical imaging, researchers...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking Benzo[c]thiadiazole (BTD) Fluorophores: A Comparative Guide for Advanced Bioimaging and Sensing

    As the demands of modern chemical biology and materials science push the limits of optical imaging, researchers increasingly require fluorophores that transcend the limitations of classical scaffolds. For decades, dyes like BODIPY, cyanines, and coumarins have dominated the landscape. However, their utility is often bottlenecked by narrow Stokes shifts, rapid photobleaching, and complex synthetic modifications[1].

    Enter 2,1,3-benzo[c]thiadiazole (BTD) derivatives. Characterized by their highly electron-deficient core, BTDs have emerged as a premier class of fluorophores. By engineering Donor-Acceptor-Donor (D-A-D) architectures around the BTD core, application scientists can achieve full-color tunable emission, massive Stokes shifts, and exceptional photostability[2]. This guide provides a rigorous, data-driven benchmark of BTD fluorophores against classical alternatives, equipping drug development professionals and researchers with the mechanistic insights and validated protocols necessary to integrate BTDs into their workflows.

    Mechanistic Superiority: The BTD Scaffold

    The photophysical dominance of BTD fluorophores stems from their ability to facilitate Intramolecular Charge Transfer (ICT) . When electron-donating groups (e.g., triphenylamine or thiophene) are conjugated to the electron-withdrawing BTD core, excitation induces a rapid redistribution of electron density[3][4].

    This ICT state undergoes significant structural relaxation before radiative decay. The causality here is critical: this excited-state geometric relaxation is precisely what generates the large Stokes shifts (>100 nm) characteristic of BTDs[3][4]. A large Stokes shift physically separates the excitation and emission spectra, virtually eliminating self-quenching at high local concentrations and eradicating background noise from the excitation light source—a common failure point in BODIPY-based assays[1].

    ICT_Mechanism Donor1 Electron Donor (e.g., Triphenylamine) Acceptor Electron Acceptor (BTD Core) Donor1->Acceptor Electron Push ICT_State Intramolecular Charge Transfer (ICT) State Acceptor->ICT_State Charge Separation Donor2 Electron Donor (e.g., Thiophene) Donor2->Acceptor Electron Push Excitation Photon Excitation (Visible/NIR) Excitation->Donor1 Emission Fluorescence Emission (Large Stokes Shift) ICT_State->Emission Radiative Decay

    Figure 1: Intramolecular Charge Transfer (ICT) mechanism in D-A-D BTD fluorophores.

    Quantitative Benchmarking: BTDs vs. Classical Alternatives

    To objectively evaluate BTDs, we must benchmark their quantitative metrics against the industry standards used in bioimaging and chemical sensing. The data summarized below highlights the operational range and photophysical resilience of BTDs[1][2][4].

    Fluorophore ScaffoldTypical Stokes ShiftQuantum Yield ( Φ )PhotostabilityPrimary Limitation / Vulnerability
    Benzo[c]thiadiazole (BTD) 110 – 160+ nm 0.40 – 0.93 Excellent Requires specific D-A-D tuning for NIR emission.
    BODIPY ~10 – 20 nm> 0.80GoodSevere self-quenching due to spectral overlap.
    Cyanine (e.g., Cy5) ~20 – 40 nm0.20 – 0.30PoorRapid photobleaching under continuous irradiation.
    Coumarin ~40 – 60 nm0.50 – 0.70ModerateOften requires UV/Blue excitation (causes phototoxicity).

    Key Takeaway: While BODIPY offers marginally higher baseline quantum yields, its narrow Stokes shift limits its use in highly concentrated microenvironments (like lipid droplets or lysosomes). BTDs maintain high quantum yields (up to 0.67 in NIR derivatives and 0.93 in optimized visible emitters) regardless of solvent polarity, making them vastly superior for deep-tissue and organelle-specific imaging[2][4].

    Experimental Validation & Standardized Protocols

    A robust fluorophore is only as good as the methodology used to deploy it. The following self-validating protocols are designed to ensure reproducibility, with explicit explanations of the causality behind each experimental choice.

    Protocol A: Absolute Quantum Yield & Solvatochromism Assay

    To accurately benchmark the emission efficiency of a new BTD derivative, absolute quantum yield measurements are preferred over relative standard comparisons[3].

    • Sample Preparation: Dissolve the BTD derivative in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetonitrile) to a final concentration of 10−5 to 10−6 M.

      • Causality: This specific concentration range ensures the optical density (absorbance) remains below 0.1 at the excitation wavelength, preventing inner-filter effects and reabsorption phenomena that artificially depress the measured quantum yield.

    • Deoxygenation: Purge all solutions with high-purity N2​ gas for 20 minutes prior to measurement[5].

      • Causality: Dissolved oxygen acts as a potent collisional quencher of excited singlet states. Failing to deoxygenate will result in a falsely lowered quantum yield, misrepresenting the fluorophore's true efficiency.

    • Absolute Measurement: Place the quartz cuvette into an integrating sphere attached to a spectrofluorometer.

      • Causality: Unlike relative measurements (which rely on standards like Rhodamine 6G), an integrating sphere captures all emitted photons regardless of scattering. This circumvents refractive index mismatch errors, which are highly prevalent when testing solvatochromic BTDs across different solvents.

    Protocol B: Live-Cell Lipid Droplet Imaging via Confocal Microscopy

    BTD derivatives with high lipophilicity ( logP≥4 ) are exceptionally specific to lipid droplets (LDs), making them invaluable for cancer prognosis assays[6].

    Bioimaging_Workflow Prep Cell Culture Prep (e.g., 4T1 Cells) Incubation Probe Incubation (BTD Dye, 2-5 µM) Prep->Incubation Seed & Grow Wash PBS Washing (Remove Unbound Dye) Incubation->Wash 30-60 min Imaging Confocal Microscopy (CLSM or 2PFM) Wash->Imaging Mount Slides Analysis Image Analysis (Organelle Localization) Imaging->Analysis Data Export

    Figure 2: Standardized workflow for live-cell bioimaging using BTD fluorescent probes.

    • Cell Seeding: Seed 4T1 breast cancer cells (or equivalent) in glass-bottom confocal dishes and incubate at 37°C with 5% CO2​ for 24 hours[2].

    • Probe Incubation: Replace the media with fresh media containing the BTD probe at a concentration of 2–5 µM. Incubate for 30 minutes.

      • Causality: This precise concentration window and time frame ensure sufficient dye internalization and signal-to-noise ratio without inducing fluorophore aggregation or cellular cytotoxicity, which would skew morphological data[2].

    • Washing: Wash the cells three times with warm Phosphate-Buffered Saline (PBS).

      • Causality: Washing removes unbound, highly lipophilic dye from the extracellular matrix and plasma membrane. This prevents background fluorescence that would artificially inflate the apparent signal and reduce the contrast of the intracellular lipid droplets.

    • Imaging: Image the cells using a Confocal Laser Scanning Microscope (CLSM) or Two-Photon Fluorescence Microscopy (2PFM) for deep-tissue models[2][4].

      • Causality: Confocal and two-photon systems provide optical sectioning, eliminating out-of-focus light. For BTDs optimized for Two-Photon Absorption (2PA), 2PFM utilizes NIR excitation, minimizing phototoxicity and allowing imaging depths up to 100 µm in 3D scaffolds[4].

    Conclusion

    The transition from classical fluorophores to benzo[c]thiadiazole (BTD) derivatives represents a critical evolution in optical imaging. By leveraging their unique ICT mechanisms, researchers can bypass the fundamental limitations of BODIPY and cyanine dyes—namely, small Stokes shifts and poor photostability. Whether applied to the precise mapping of intracellular lipid droplets or engineered for near-infrared two-photon deep-tissue imaging, BTDs offer a highly tunable, self-validating scaffold that meets the rigorous demands of modern drug development and diagnostic science.

    Sources

    Validation

    "assessing the purity of synthesized 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid"

    As a Senior Application Scientist, assessing the purity of a complex synthesized molecule like 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid requires a multi-dimensional analytical approach. This compound presents uniqu...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, assessing the purity of a complex synthesized molecule like 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid requires a multi-dimensional analytical approach. This compound presents unique structural features: a highly conjugated benzo[c]thiadiazole ring system (providing a strong UV chromophore), an ether linkage, and a terminal carboxylic acid moiety (pKa ~4.0–4.5).

    Relying on a single analytical method often leads to blind spots—such as UV-inactive impurities escaping HPLC detection, or inorganic salts skewing mass balances. To establish absolute confidence in the synthesized product's purity, we must triangulate data using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

    Here is a comprehensive, comparative guide to validating the purity of this specific compound, grounded in mechanistic causality and self-validating experimental protocols.

    Mechanistic Causality in Analytical Selection

    A. HPLC-UV: The Role of pH in Chromatographic Partitioning

    The benzoic acid moiety in our target compound is ionizable. If analyzed in a neutral mobile phase (pH ~7.0), the carboxylic acid exists in equilibrium between its protonated (-COOH) and ionized (-COO⁻) forms. This dual-state existence leads to differential partitioning on a non-polar C18 stationary phase, resulting in severe peak broadening and tailing due to secondary interactions with residual silanol groups on the silica support[1][2].

    The Causality: To achieve sharp, symmetrical peaks, the mobile phase pH must be adjusted to at least 1.5–2.0 units below the compound's pKa[2]. By using an acidic modifier (e.g., 0.1% phosphoric acid), we force the analyte entirely into its protonated, hydrophobic state, ensuring uniform interaction with the C18 phase[1][2].

    B. LC-MS: Volatility and Impurity Profiling

    While HPLC-UV quantifies the main product, it cannot identify the chemical nature of synthesis by-products (e.g., unreacted starting materials, regioisomers, or degradation products). LC-MS bridges this gap by providing exact mass data for impurity profiling[3][4]. The Causality: Unlike standard HPLC-UV, LC-MS requires volatile buffers. Non-volatile acids like phosphoric acid will precipitate in the mass spectrometer's ionization source, causing signal suppression and instrument damage[3]. Therefore, the method must be adapted to use volatile modifiers like formic acid or ammonium formate[3].

    C. qNMR: The Primary Ratio Method

    Chromatographic methods are relative; they require a highly pure reference standard of the analyte to generate a calibration curve. In early-stage synthesis, such a standard does not exist. qNMR solves this by acting as a primary ratio method[5][6]. The Causality: In qNMR, the area of a resonance signal is directly proportional to the number of nuclei generating it[5][7]. By co-dissolving the sample with a certified internal standard (IS) of known purity—one whose NMR signals do not overlap with the analyte—we can calculate the absolute mass fraction of the target compound without needing a reference standard of the compound itself[5][6].

    Analytical Workflow & Logic

    AnalyticalLogic Compound 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid (Crude Synthesis Product) Q1 Is a pure reference standard available? Compound->Q1 qNMR qNMR Analysis (Absolute Purity via Internal Standard) Q1->qNMR No HPLC HPLC-UV Analysis (Relative Purity & Quantitation) Q1->HPLC Yes LCMS LC-MS Impurity Profiling (Identify Unknown By-products) qNMR->LCMS Identify Impurities Release Batch Release & Certification qNMR->Release HPLC->LCMS Unknown Peaks >0.1% HPLC->Release LCMS->Release

    Caption: Logical decision matrix for purity assessment of synthesized organic compounds.

    Quantitative Method Comparison

    Analytical MetricHPLC-UV (Reversed-Phase)LC-MS (ESI-TOF)qNMR (¹H-NMR)
    Primary Output Relative purity (Area %), ConcentrationExact mass, Impurity structural IDAbsolute purity (Mass fraction %)
    Reference Standard Required (Analyte-specific)Not strictly required for IDNot required (Uses generic IS)
    Sensitivity (LOD) High (~0.05% area)Very High (Trace level impurities)Moderate (~1-2% for impurities)
    Mobile Phase / Solvent Acidic aqueous/organic (e.g., H₃PO₄)Volatile buffers only (e.g., Formic Acid)Deuterated solvents (e.g., DMSO-d₆)
    Self-Validation Mechanism System Suitability Test (SST), Blank runsIsotope pattern profiling, Mass accuracyT1 relaxation delay verification

    Self-Validating Experimental Protocols

    Protocol A: HPLC-UV Relative Purity Assessment

    This protocol utilizes an acidic mobile phase to suppress the ionization of the benzoic acid derivative, ensuring sharp peak shapes[1][2].

    • System Preparation: Equip the HPLC with a C18 end-capped column (e.g., 4.6 x 150 mm, 5 µm) to minimize secondary silanol interactions[2]. Set the column oven to 30 °C.

    • Mobile Phase Formulation:

      • Solvent A: 0.1% Phosphoric acid in deionized water (pH ~2.5)[1][2].

      • Solvent B: HPLC-grade Acetonitrile.

    • Gradient Elution: Run a gradient from 20% B to 80% B over 15 minutes to elute both polar impurities and the hydrophobic target compound.

    • Self-Validation (SST): Inject a blank (sample solvent) to confirm baseline stability. Inject a known standard of benzoic acid; the asymmetry factor (tailing factor) must be ≤ 1.5[2].

    • Sample Analysis: Dissolve 1 mg/mL of the synthesized compound in methanol. Inject 10 µL. Monitor at 254 nm (optimal for the benzo[c]thiadiazole chromophore). Calculate purity based on the area normalization method.

    HPLCPH Analyte Analyte: Benzoic Acid Derivative pKa ≈ 4.0 - 4.5 Neutral Neutral pH (pH 7.0) Analyte Ionized (-COO⁻) Analyte->Neutral Acidic Acidic pH (pH 2.5) Analyte Protonated (-COOH) Analyte->Acidic Tailing Silanol Interaction Peak Tailing & Broadening Neutral->Tailing Sharp Hydrophobic Partitioning Sharp, Symmetrical Peaks Acidic->Sharp

    Caption: Mechanistic effect of mobile phase pH on chromatographic peak shape for acidic analytes.

    Protocol B: LC-MS Impurity Profiling

    Used when unknown peaks >0.1% are detected in the HPLC-UV run[3].

    • Method Adaptation: Replace the phosphoric acid in Solvent A with 0.1% Formic Acid to ensure volatility and prevent MS source contamination[3].

    • Ionization Mode: Operate the mass spectrometer in Electrospray Ionization (ESI) negative mode (to detect the [M-H]⁻ ion of the carboxylic acid) and positive mode (for the heterocyclic system).

    • Data Acquisition: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or FTMS) to acquire exact masses of the parent peak and any impurities[3][8].

    • Self-Validation: Verify the mass accuracy of the instrument using a tuning mix prior to the run. The observed mass of the target compound must be within 5 ppm of the theoretical exact mass.

    Protocol C: qNMR Absolute Purity Determination

    This protocol determines absolute purity without a reference standard of the analyte[5]. 4-(Benzo[c]thiadiazol-5-ylmethoxy)benzoic acid contains a distinct isolated methylene group (-CH₂-O-) that typically resonates as a singlet around 5.3–5.5 ppm. We select an internal standard that does not overlap with this region.

    • Internal Standard (IS) Selection: Use certified pure Maleic Acid (singlet at ~6.26 ppm) as the IS. It is highly soluble in DMSO-d₆ and does not overlap with the analyte's aromatic (7.0–8.5 ppm) or methylene (5.3 ppm) protons.

    • Gravimetric Preparation (Critical Step): Using a microbalance (accuracy 0.01 mg), accurately weigh ~15 mg of the synthesized compound and ~5 mg of the Maleic Acid IS into the same vial.

    • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex thoroughly to ensure complete dissolution. Transfer to a 5 mm NMR tube.

    • Acquisition Parameters:

      • Relaxation Delay (D1): Set to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 = 30 to 60 seconds). This is the self-validating mechanism to ensure complete magnetization recovery and accurate integration[5][7].

      • Scans: Acquire 16 to 64 transients for a high signal-to-noise ratio.

    • Calculation: Integrate the Maleic Acid singlet (2 protons) and the analyte's methylene singlet (2 protons). Calculate the absolute purity using the standard qNMR mass-ratio equation[6].

    References

    • Mudiam, M. K. R., et al. "DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY". PMC. [Link]

    • Westwood, S., et al. "Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report)". OPUS. [Link]

    • ACS Publications. "qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment". Journal of Chemical Education.[Link]

    • Taylor & Francis. "Development of Impurity Profiling Methods Using Modern Analytical Techniques". Full article. [Link]

    • Gurupadayya, B.M., et al. "Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products". ResearchGate. [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid proper disposal procedures

    Standard Operating Procedure: Safe Handling and Disposal of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic Acid In drug development and medicinal chemistry, 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid is freq...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Standard Operating Procedure: Safe Handling and Disposal of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic Acid

    In drug development and medicinal chemistry, 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid is frequently utilized as a specialized structural motif to probe targeted protein interactions. However, the exact structural features that make it biologically useful—its lipophilic benzothiadiazole core and hydrogen-bonding carboxylic acid—also dictate its environmental persistence and toxicity.

    As a Senior Application Scientist, I frequently observe laboratories mishandling complex heterocyclic organic acids by either misclassifying them as general non-hazardous waste or inadvertently mixing them with incompatible inorganic streams. This guide provides a field-proven, self-validating protocol for the safe segregation, containment, and disposal of this specific compound, ensuring strict compliance with Resource Conservation and Recovery Act (RCRA) and institutional Environmental Health and Safety (EHS) standards.

    Part 1: Chemical Profile & Hazard Assessment

    Before initiating any disposal workflow, it is critical to understand the physicochemical properties of the waste. While 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid is not highly reactive or explosive, its structural components present specific environmental and health hazards. Structurally related benzothiadiazoles and thiadiazole derivatives possess known aquatic toxicity and can cause serious eye and skin irritation[1].

    Table 1: Chemical & Hazard Profile

    PropertySpecificationOperational Implication
    Chemical Name 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acidMust be written in full on all waste labels; no abbreviations[2].
    Structural Class Heterocyclic Organic AcidSegregate from strong bases, oxidizers, and reactive metals.
    Primary Hazards Skin/Eye Irritation, Aquatic ToxicityDrain disposal is strictly prohibited[3].
    Combustion Byproducts SOx, NOx, CO, CO2Requires high-temperature incineration with flue-gas scrubbers[4].

    Part 2: The Science of Disposal (E-E-A-T Grounding)

    A robust safety culture relies on understanding the causality behind standard operating procedures. Do not simply follow steps; understand the chemistry dictating them.

    • Heterocyclic Toxicity & Environmental Persistence: The benzo[c][1,2,5]thiadiazole moiety resists rapid biodegradation. If introduced into the public sewer system, it can bypass standard municipal water treatment filters, leading to long-lasting aquatic toxicity. Therefore, disposal must be routed exclusively through an approved hazardous waste facility[3].

    • Incineration Chemistry: Complete thermal destruction is the only acceptable disposal method. Because the molecule contains a sulfur-nitrogen heteroaromatic core, burning it produces sulfur oxides (SOx) and nitrogen oxides (NOx). Waste must be properly labeled so EHS routes it to an incinerator equipped with desulfurization scrubbers[4].

    • Solvent Interactions (The "Trojan Horse" Effect): In laboratory settings, this compound is typically dissolved in polar aprotic solvents like DMSO or DMF. DMSO rapidly penetrates the skin and certain low-density plastics, carrying the dissolved hazardous solute directly into the bloodstream or through the container wall. Therefore, liquid waste protocols must account for both the solute's toxicity and the carrier solvent's permeability.

    Part 3: Step-by-Step Disposal Methodology

    Every protocol in your laboratory should be a self-validating system. Follow this workflow to ensure safe, compliant disposal.

    Phase 1: Waste Segregation & Compatibility Testing

    • Identify the Matrix: Determine if the waste is pure solid powder, contaminated labware (e.g., pipette tips, weigh boats), or dissolved in a solvent (e.g., DMSO, Methanol).

    • Self-Validation Check (Liquids): Before adding a solution containing this organic acid to a bulk liquid waste carboy, extract a 1 mL aliquot and test the pH. Ensure the bulk container is compatible. Causality: Inadvertently mixing an organic acid with reactive bases or cyanides can trigger violent exothermic reactions or generate toxic hydrogen cyanide (HCN) gas[2].

    • Select the Receptacle:

      • Solids: Use a high-density polyethylene (HDPE) bucket or a wide-mouth glass jar.

      • Liquids: Use a PTFE-lined glass bottle. Avoid low-density plastics, as solvents like DMSO can permeate and degrade them over time.

    Phase 2: Containment and Labeling 4. Transfer: Using a dedicated funnel, transfer the waste into the appropriate container inside a certified, actively venting fume hood. This prevents the inhalation of aerosolized powders or solvent vapors. 5. Labeling: Immediately affix a . Write the full IUPAC name: "4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid". Do not use formulas or structural acronyms, as this violates RCRA compliance and delays EHS processing[2]. 6. Seal: Cap the container tightly with a threaded lid. Do not use parafilm, corks, or rubber stoppers as primary seals, as they degrade upon vapor exposure[2].

    Phase 3: Satellite Accumulation Area (SAA) Storage & Transfer 7. Secondary Containment: Place the sealed container in a secondary containment tray within the designated SAA to capture any potential leaks or structural failures. 8. Time Management: Date the label upon the first drop of waste. Ensure the container is transferred to EHS for disposal within 6 months of the accumulation start date to prevent container degradation and maintain regulatory compliance[2].

    Part 4: Disposal Decision Workflow

    The following logic tree illustrates the procedural flow for the proper management of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzoic acid waste.

    DisposalWorkflow Start Waste Generation: 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy) benzoic acid CheckState Determine Physical State Start->CheckState Solid Solid Powder/Crystal CheckState->Solid Liquid Liquid Solution (e.g., DMSO/MeOH) CheckState->Liquid ContainerSolid HDPE/Glass Solid Waste Container Solid->ContainerSolid ContainerLiquid Non-Halogenated Organic Waste Container Liquid->ContainerLiquid Label Label: Hazardous Waste (Toxic, Organic Acid) ContainerSolid->Label ContainerLiquid->Label Storage Store in SAA (< 6 Months) Label->Storage EHS EHS Pickup & Incineration Storage->EHS

    Workflow for the safe segregation and disposal of benzothiadiazole organic acid waste.

    Part 5: Emergency Spill Response Plan

    In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

    Table 2: Spill Response Matrix

    Spill TypeImmediate ActionContainment & CleanupFinal Disposal
    Solid Powder Evacuate immediate area; don N95/P100 respirator and nitrile gloves.Do not dry sweep. Moisten the powder slightly with water to prevent aerosolization. Carefully scoop into an HDPE container.Label as "Hazardous Spill Debris" and route to EHS.
    Liquid Solution Eliminate ignition sources if dissolved in flammable solvents (e.g., Methanol).Contain the spill using an inert absorbent material (e.g., vermiculite or sand). Do not use combustible sawdust[3].Sweep absorbent into a glass/HDPE container. Wash the area with soap and water.

    Note: Empty containers that previously held this compound must be treated as hazardous waste and disposed of accordingly unless formally triple-rinsed, decontaminated, and defaced[2].

    References

    • USC Environmental Health & Safety. "Chemical Waste Segregation and Storage." University of Southern California. Available at:[Link]

    • U.S. Environmental Protection Agency (EPA). "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste." EPA NEPIS Database. Available at:[Link]

    Sources

    © Copyright 2026 BenchChem. All Rights Reserved.